molecular formula C12H16BrNO B1280873 4-(4-Bromophenethyl)morpholine CAS No. 736991-39-2

4-(4-Bromophenethyl)morpholine

Cat. No.: B1280873
CAS No.: 736991-39-2
M. Wt: 270.17 g/mol
InChI Key: NCUTUFSXCVKNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenethyl)morpholine (CAS 736991-39-2) is a chemical compound provided with a minimum purity of 98% . It is classified among protein degrader building blocks, highlighting its utility in modern drug discovery platforms . This compound features a morpholine ring, a versatile heterocycle prevalent in medicinal chemistry due to its ability to influence the physicochemical properties of drug candidates, such as improving aqueous solubility . Morpholine derivatives are extensively investigated for a wide spectrum of pharmacological activities, including use as analgesics, anti-inflammatory agents, anticancer drugs, and antimicrobials . The molecular structure includes a bromophenethyl group, which can serve as a key handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for constructing more complex molecules for research . This product is intended for professional manufacturing and research laboratories. It is strictly for research and further manufacturing applications and is not approved for human or veterinary diagnostic or therapeutic use . Specifications: • CAS Number: 736991-39-2 • Molecular Formula: C 12 H 16 BrNO • Molecular Weight: 270.2 g/mol • Purity: ≥98% • Storage: Room temperature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-bromophenyl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUTUFSXCVKNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479308
Record name 4-(4-BROMOPHENETHYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736991-39-2
Record name 4-[2-(4-Bromophenyl)ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736991-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-BROMOPHENETHYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Bromophenethyl)morpholine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and physical properties of 4-(4-bromophenethyl)morpholine. Due to the limited availability of experimental data for this specific compound, this document primarily relies on predicted data from computational models. A proposed synthetic route based on established chemical transformations is presented, along with a discussion of the potential biological significance of this molecule in the context of related N-substituted morpholine derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Properties and Data

Currently, there is a notable absence of experimentally determined physical and chemical properties for this compound in publicly accessible literature. The data presented in this section is derived from computational predictions available through the PubChemLite database. These values should be considered as estimates and require experimental validation.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H16BrNOPubChemLite[1]
Molecular Weight 270.16 g/mol PubChemLite[1]
Monoisotopic Mass 269.04153 DaPubChemLite[1]
XlogP (predicted) 2.5PubChemLite[1]
InChI InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2PubChemLite[1]
InChIKey NCUTUFSXCVKNAD-UHFFFAOYSA-NPubChemLite[1]
SMILES C1COCCN1CCC2=CC=C(C=C2)BrPubChemLite[1]

Note: The predicted collision cross section (CCS) values for various adducts are also available in the PubChemLite entry and may be of interest for mass spectrometry-based analyses.[1]

Proposed Synthesis Protocol

Reaction:

Morpholine + 1-Bromo-4-(2-bromoethyl)benzene → this compound

Materials:

  • Morpholine (1.0 equivalent)

  • 1-Bromo-4-(2-bromoethyl)benzene (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 eq.) and dissolve it in anhydrous acetonitrile (approximately 10 mL per mmol of morpholine).

  • Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • To this suspension, add 1-bromo-4-(2-bromoethyl)benzene (1.0-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82°C).

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Signaling Pathways

Specific biological activities or signaling pathway interactions for this compound have not been reported. However, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds.[4][5][6] N-substituted morpholine derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][6]

The presence of the 4-bromophenethyl group may confer specific properties to the molecule, potentially influencing its interaction with biological targets. For instance, N-alkylated morpholines have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[2] The lipophilic nature of the bromophenethyl group could facilitate passage through cellular membranes and interaction with hydrophobic pockets of target proteins.

Given the broad spectrum of activities observed for N-substituted morpholines, it is plausible that this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and neuroscience, where morpholine-containing compounds have shown promise.[7] Further research is required to elucidate any specific biological functions and mechanisms of action.

Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

Synthesis_Workflow Reactant1 Morpholine Reaction_Step N-Alkylation (Reflux) Reactant1->Reaction_Step Reactant2 1-Bromo-4-(2-bromoethyl)benzene Reactant2->Reaction_Step Base K2CO3 (anhydrous) Base->Reaction_Step Solvent Acetonitrile (anhydrous) Solvent->Reaction_Step Workup Filtration & Concentration Reaction_Step->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the proposed synthetic route for this compound.

Conclusion

This compound is a compound for which there is currently a significant lack of experimentally derived data. The information presented in this guide, based on computational predictions and analogies to similar structures, provides a starting point for researchers. The proposed synthesis protocol offers a viable route for obtaining this compound, which would enable the necessary experimental characterization of its physicochemical properties and the exploration of its potential biological activities. The prevalence of the morpholine scaffold in pharmacologically active molecules suggests that this compound could be a valuable subject for future investigation in drug discovery and development.

References

Technical Whitepaper: 4-(4-Bromophenethyl)morpholine (CAS 736991-39-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 4-(4-Bromophenethyl)morpholine, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This whitepaper covers its physicochemical properties, a representative synthetic protocol, and its application in the rapidly evolving field of targeted protein degradation. The information presented is intended to support researchers and scientists in leveraging this versatile molecule for the development of novel therapeutics.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring connected to a bromophenethyl group. The presence of the reactive bromophenyl moiety and the morpholine scaffold makes it a valuable intermediate in medicinal chemistry. The morpholine ring is a privileged structure in drug design, often incorporated to improve the pharmacokinetic properties of a molecule. The bromophenyl group serves as a versatile handle for a variety of cross-coupling reactions, enabling its conjugation to other molecular entities.

While specific biological activity for this compound itself is not extensively documented in public literature, its primary utility lies in its role as a linker or building block for more complex molecules, most notably PROTACs.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. For comparative purposes, data for the related compound 4-(4-Bromophenyl)morpholine is also included.

PropertyThis compound4-(4-Bromophenyl)morpholine
CAS Number 736991-39-230483-75-1[1][2]
Molecular Formula C12H16BrNOC10H12BrNO[1][2]
Molecular Weight 270.17 g/mol 242.11 g/mol [1][2]
Appearance Not specifiedWhite to off-white crystalline powder[3]
Melting Point Not specified114-118 °C[2][3]
Purity ≥98% (commercially available)≥97% (commercially available)[2]
Predicted XlogP 2.52.1[1]

Synthesis

Representative Experimental Protocol: N-alkylation of Morpholine

Materials:

  • Morpholine

  • 1-(2-Bromoethyl)-4-bromobenzene

  • Potassium carbonate (K2CO3) or other suitable base

  • Acetonitrile (CH3CN) or other suitable solvent

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add a solution of 1-(2-bromoethyl)-4-bromobenzene (1.0 equivalent) in acetonitrile dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound is an ideal building block for the linker component of a PROTAC. The morpholine end can be incorporated into the linker chain to modulate solubility and cell permeability, while the bromophenyl group provides a reactive site for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through a Suzuki or Buchwald-Hartwig cross-coupling reaction.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Proteasome->E3 Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a building block such as this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification and Analysis BuildingBlock This compound Coupling1 Suzuki Coupling BuildingBlock->Coupling1 POILigand POI Ligand (with boronic acid/ester) POILigand->Coupling1 E3Ligand E3 Ligand (with reactive group) Coupling2 Conjugation Reaction E3Ligand->Coupling2 Intermediate Linker-POI Ligand Conjugate Coupling1->Intermediate Intermediate->Coupling2 CrudePROTAC Crude PROTAC Coupling2->CrudePROTAC Purification HPLC Purification CrudePROTAC->Purification FinalPROTAC Pure PROTAC Molecule Purification->FinalPROTAC Analysis LC-MS and NMR Analysis FinalPROTAC->Analysis

Caption: Generalized workflow for the synthesis of a PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation with PROTACs. Its chemical features allow for straightforward incorporation into linker structures, providing a means to modulate the physicochemical properties of the final PROTAC molecule and enabling efficient conjugation to protein-targeting ligands. This technical guide provides a foundational understanding of its properties and applications to aid researchers in the design and synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

4-(4-Bromophenethyl)morpholine is a substituted morpholine derivative characterized by a 4-bromophenethyl group attached to the nitrogen atom of the morpholine ring.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 4-[2-(4-bromophenyl)ethyl]morpholinePubChemLite[1]
CAS Number 736991-39-2
Molecular Formula C12H16BrNOPubChemLite[1]
Molecular Weight 270.16 g/mol
Canonical SMILES C1COCCN1CCC2=CC=C(C=C2)BrPubChemLite[1]
InChI InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2PubChemLite[1]
InChIKey NCUTUFSXCVKNAD-UHFFFAOYSA-NPubChemLite[1]

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable haloalkane with morpholine. A common route would be the reaction of morpholine with 1-bromo-4-(2-bromoethyl)benzene.

Reaction Scheme:

Morpholine + 1-bromo-4-(2-bromoethyl)benzene → this compound

Experimental Protocol:

  • Reaction Setup: To a solution of morpholine (1.1 equivalents) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 1-bromo-4-(2-bromoethyl)benzene (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis and Purification Workflow:

G A Dissolve Morpholine and K2CO3 in Acetonitrile B Add 1-bromo-4-(2-bromoethyl)benzene A->B C Heat Reaction Mixture (60-80°C) B->C D Monitor by TLC C->D E Cool and Filter D->E Reaction Complete F Concentrate Filtrate E->F G Dissolve in Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K G A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling) A->B C Library of Analogs B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

References

Synthesis of 4-(4-Bromophenethyl)morpholine: A Technical Guide to Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis precursors and experimental methodologies for the preparation of 4-(4-bromophenethyl)morpholine, a versatile intermediate in pharmaceutical and agrochemical research. The primary synthetic routes, focusing on N-alkylation and reductive amination, are presented with a comprehensive breakdown of precursor synthesis, reaction conditions, and quantitative data.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal pathways:

  • N-Alkylation of Morpholine: This robust method involves the reaction of morpholine with a 4-bromophenethyl halide, typically 4-bromophenethyl bromide. This approach is straightforward and relies on the nucleophilic character of the morpholine nitrogen.

  • Reductive Amination: This alternative strategy entails the reaction of a 4-bromophenylacetaldehyde derivative with morpholine in the presence of a reducing agent. This one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry.[1][2][3]

This guide will primarily focus on the N-alkylation pathway due to the more readily available and detailed experimental procedures for its precursors.

N-Alkylation Synthesis Pathway

The N-alkylation route is a two-step process commencing with the synthesis of the key precursor, 4-bromophenethyl bromide, from commercially available starting materials.

Precursor Synthesis

The synthesis of the alkylating agent, 4-bromophenethyl bromide, is typically achieved in two stages: the reduction of a suitable carbonyl compound to 4-bromophenethyl alcohol, followed by the conversion of the alcohol to the bromide.

4-Bromophenethyl alcohol can be prepared by the reduction of methyl 4-bromophenylacetate.[4]

Experimental Protocol: Methyl 4-bromophenylacetate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A solution of lithium borohydride (LiBH₄) in THF is then added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield 4-bromophenethyl alcohol.[4]

Reactant/ReagentMolar Eq.PurityNotes
Methyl 4-bromophenylacetate1.0≥98%Starting material.
Lithium borohydride (LiBH₄)2.02M in THFReducing agent.[4]
Tetrahydrofuran (THF)-AnhydrousSolvent.
Ethyl Acetate--Extraction solvent.
Water--Used for quenching the reaction.[4]
Product Yield ~85.5% -As reported for a similar synthesis.[4]

The conversion of 4-bromophenethyl alcohol to 4-bromophenethyl bromide can be accomplished using various brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: 4-Bromophenethyl alcohol is dissolved in a suitable anhydrous solvent, such as diethyl ether, and cooled in an ice bath. Phosphorus tribromide is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by the slow addition of water. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure to yield the crude 4-bromophenethyl bromide, which can be further purified by distillation under reduced pressure.

Reactant/ReagentMolar Eq.PurityNotes
4-Bromophenethyl Alcohol1.0≥99%Starting material.[5]
Phosphorus tribromide (PBr₃)~0.4≥98%Brominating agent.
Diethyl Ether-AnhydrousSolvent.
Sodium Bicarbonate (sat. aq.)--For neutralization wash.
Product Yield High -Typically a high-yielding reaction.
Final Synthesis of this compound

The final step is the N-alkylation of morpholine with the synthesized 4-bromophenethyl bromide.

Experimental Protocol: To a solution of morpholine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added.[6] 4-Bromophenethyl bromide is then added, and the reaction mixture is heated with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography on silica gel.[6]

Reactant/ReagentMolar Eq.PurityNotes
Morpholine1.0 - 1.2≥99%Nucleophile.
4-Bromophenethyl Bromide1.0≥96%Alkylating agent.
Potassium Carbonate (K₂CO₃)2.0AnhydrousBase to scavenge HBr.[7]
Acetonitrile-AnhydrousSolvent.[7]
Product Yield >60% -Expected yield based on similar reactions.[8]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway where morpholine derivatives are often studied.

G cluster_precursor Precursor Synthesis cluster_final Final Synthesis cluster_purification Purification Methyl_4_bromophenylacetate Methyl 4-bromophenylacetate 4_Bromophenethyl_alcohol 4-Bromophenethyl Alcohol Methyl_4_bromophenylacetate->4_Bromophenethyl_alcohol LiBH4, THF 4_Bromophenethyl_bromide 4-Bromophenethyl Bromide 4_Bromophenethyl_alcohol->4_Bromophenethyl_bromide PBr3 4_4_Bromophenethyl_morpholine This compound 4_Bromophenethyl_bromide->4_4_Bromophenethyl_morpholine Morpholine Morpholine Morpholine->4_4_Bromophenethyl_morpholine K2CO3, Acetonitrile Crude_Product Crude Product 4_4_Bromophenethyl_morpholine->Crude_Product Workup Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography

Caption: Synthesis workflow for this compound.

Morpholine-containing compounds have been investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various human cancers.[7][9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with potential inhibition.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, focusing on the N-alkylation of morpholine with 4-bromophenethyl bromide. The protocols for the synthesis of the necessary precursors are well-established, offering a reliable and scalable approach for researchers in drug discovery and development. The potential role of morpholine derivatives as inhibitors of key signaling pathways, such as the PI3K/Akt pathway, underscores the importance of efficient and well-documented synthetic methodologies for this class of compounds.

References

An In-Depth Technical Guide to 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-[2-(4-bromophenyl)ethyl]morpholine

This technical guide provides a comprehensive overview of 4-(4-Bromophenethyl)morpholine, a morpholine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general information regarding the synthesis, biological activities, and experimental evaluation of related morpholine-containing compounds to provide a contextual framework for its potential applications and research directions.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic physicochemical properties can be derived from its chemical structure.

PropertyValue
IUPAC Name 4-[2-(4-bromophenyl)ethyl]morpholine
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Canonical SMILES C1COCCN1CCC2=CC=C(C=C2)Br
InChI Key NCUTUFSXCVKNAD-UHFFFAOYSA-N

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[2] Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[3][4] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5]

Synthesis of Morpholine Derivatives

Representative Experimental Protocol: Synthesis of N-phenethylmorpholine

This protocol describes a general method for the synthesis of a related compound and can be adapted for the synthesis of this compound.

Materials:

  • 4-Bromophenethyl bromide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromophenethyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Activities of Morpholine Derivatives

While specific quantitative biological data for this compound is scarce, the broader class of morpholine derivatives has been extensively studied. The following table summarizes the reported biological activities of various morpholine-containing compounds, suggesting potential areas of investigation for the title compound.

Compound ClassBiological ActivityExample Target/AssayReference
PhenylmorpholinesCNS StimulantMonoamine transporter activity[6]
Quinoline-morpholinesAnticancerPI3Kα inhibition, HepG2 cell proliferation[1][7]
Phenylsulfonyl-morpholinesAnticancer (TNBC)MDA-MB-231 cell growth inhibition (IC₅₀ = 0.90 µM for GL24)[8]
Thiazine-morpholinesAntibacterial/AntifungalVarious bacterial and fungal strains[9]
Quinoline-carbohydrazide derivatives with bromo-phenyl moietyAntimicrobialS. aureus DNA gyrase inhibition (IC₅₀ = 8.45 µM for compound 10)[10]

Experimental and Logical Visualizations

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel synthetic compound like this compound in a drug discovery setting.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Target_Identification Target Identification (e.g., Kinase Panel) Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Identification->Pathway_Analysis

A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.
Logical Relationship: Structure-Activity Relationship (SAR) of Morpholine Derivatives

The following diagram illustrates the general principles of Structure-Activity Relationship (SAR) studies for morpholine derivatives, where different substitutions on the core structure are correlated with changes in biological activity.

SAR_logic cluster_substituents Substitutions cluster_properties Properties Core Morpholine Core Scaffold R1 R1 Substitution (e.g., at Nitrogen) Core->R1 R2 R2 Substitution (e.g., on Phenyl Ring) Core->R2 Potency Potency (e.g., IC50) R1->Potency Modifies Selectivity Selectivity R1->Selectivity Influences ADME ADME Properties R1->ADME Affects R2->Potency Modifies R2->Selectivity Influences R2->ADME Affects

Logical diagram of Structure-Activity Relationship (SAR) for morpholine derivatives.

Conclusion and Future Directions

This compound represents a potentially valuable building block for the development of novel therapeutic agents, given the well-established importance of the morpholine scaffold in medicinal chemistry. The presence of the bromophenyl group offers a site for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogs for SAR studies.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities. Based on the activities of related compounds, initial screening could target cancer cell lines (particularly breast cancer), various microbial strains, and assays for central nervous system activity. Subsequent hit-to-lead optimization, guided by SAR studies, could lead to the discovery of novel drug candidates.

References

An In-depth Technical Guide on the Safety and Handling of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(4-Bromophenethyl)morpholine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for this exact molecule, this guide leverages information from the structurally similar compound 4-(4-Bromophenyl)morpholine to provide a robust framework for safe laboratory practices.

Compound Identification and Properties

While detailed experimental data for this compound is scarce, the properties of the closely related 4-(4-Bromophenyl)morpholine offer valuable insights.

PropertyValue (for 4-(4-Bromophenyl)morpholine)Reference
Molecular Formula C10H12BrNO[1][2]
Molecular Weight 242.11 g/mol [1][2]
CAS Number 30483-75-1[1][2]
Appearance White to off-white crystalline powder
Melting Point 114-118 °C[1]
Purity Typically >97%[1][2]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. The following table summarizes the GHS classification for 4-(4-Bromophenyl)morpholine, which should be considered as a proxy for this compound.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation

Data based on 4-(4-Bromophenyl)morpholine.[3]

Precautionary Statements and First Aid

Adherence to precautionary statements is critical for minimizing risk. The following table outlines the recommended P-statements and corresponding first aid measures.

Precautionary Statement CodePrecautionary StatementFirst Aid Measures
P261Avoid breathing dust/fume/gas/mist/vapors/spray.Inhalation: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.Skin Contact: Take off contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Eye Contact: If eye irritation persists: Get medical advice/attention.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Data based on 4-(4-Bromophenyl)morpholine.[3]

Experimental Protocols: Safe Handling Workflow

A systematic approach to handling this compound is essential. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_sds Review (Surrogate) SDS prep_risk->prep_sds prep_ppe Select Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh Compound in a Fume Hood prep_setup->handle_weigh handle_transfer Transfer with Care to Avoid Dust handle_weigh->handle_transfer emergency_spill Spill Containment handle_weigh->emergency_spill handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve emergency_exposure Exposure Response (First Aid) handle_transfer->emergency_exposure dispose_collect Collect Waste in Labeled Container handle_dissolve->dispose_collect emergency_spill->emergency_exposure emergency_fire Fire Extinguishing emergency_spill->emergency_fire dispose_neutralize Neutralize if Necessary dispose_collect->dispose_neutralize dispose_dispose Dispose via Approved Chemical Waste Stream dispose_neutralize->dispose_dispose

Caption: General workflow for safe handling of chemical compounds.

Detailed Methodologies

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure easy access to an emergency eyewash station and safety shower.

Spill and Leak Procedures:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide serves as a foundational document for the safe handling of this compound. All personnel must be trained on these procedures and have a thorough understanding of the potential hazards before commencing any work with this compound.

References

In-Depth Technical Guide on the Solubility of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromophenethyl)morpholine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental solubility data for this specific molecule, this guide focuses on predicted solubility values, detailed experimental protocols for determining solubility, and the broader context of its application in drug development workflows.

Predicted Solubility Data

CompoundMolecular FormulaStructurePredicted LogS (ESOL)Solubility Class (ESOL)
This compound C12H16BrNOthis compound-3.85Moderately soluble
4-(4-Bromophenyl)morpholineC10H12BrNO4-(4-Bromophenyl)morpholine-3.21Moderately soluble
N-phenethylmorpholineC12H17NON-phenethylmorpholine-2.80Soluble

Note: Predicted values are computationally generated and should be confirmed by experimental methods.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. Both thermodynamic and kinetic solubility assays are crucial in drug discovery to understand a compound's behavior.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, etc.)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrumentation

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed 2 mL vial.

  • Record the exact weight of the compound added.

  • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • The solubility is expressed in units such as mg/mL or µM.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility is often assessed in early drug discovery to identify compounds with potential solubility liabilities. This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

  • Prepare a serial dilution of the 10 mM DMSO stock solution of the test compound in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the corresponding wells of the plate containing the aqueous buffer.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

  • Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or LC-MS/MS.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study and application of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility start Start: Solid Compound (this compound) prep_stock Prepare 10mM Stock in DMSO start->prep_stock add_excess Add Excess Solid to Solvent start->add_excess add_to_buffer Add DMSO Stock to Aqueous Buffer prep_stock->add_to_buffer equilibrate Equilibrate (24-48h) with Shaking add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge quantify_thermo Quantify Supernatant (HPLC-UV) centrifuge->quantify_thermo end_thermo Equilibrium Solubility quantify_thermo->end_thermo incubate Incubate (e.g., 2h) add_to_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure end_kinetic Kinetic Solubility measure->end_kinetic G Generalized Drug Discovery Workflow for Morpholine Derivatives cluster_discovery Discovery & Synthesis cluster_optimization Lead Optimization cluster_preclinical Preclinical Development target_id Target Identification & Validation hit_id Hit Identification target_id->hit_id synthesis Synthesis of Morpholine Derivatives (e.g., this compound) hit_id->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar adme ADME Profiling (incl. Solubility) sar->adme in_vitro In Vitro Efficacy & Toxicity adme->in_vitro in_vitro->sar Iterative Optimization lead_candidate Lead Candidate Selection in_vitro->lead_candidate in_vivo In Vivo Efficacy (Animal Models) lead_candidate->in_vivo safety Safety & Toxicology in_vivo->safety ind IND-Enabling Studies safety->ind

References

A-Z of Potential Research Areas for 4-(4-Bromophenethyl)morpholine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-(4-Bromophenethyl)morpholine is a synthetic compound with a structure suggestive of potential bioactivity, yet it remains largely uncharacterized in scientific literature. This guide outlines a comprehensive, hypothesis-driven research plan to systematically evaluate its therapeutic potential, particularly for central nervous system (CNS) disorders. By leveraging its structural similarities to known CNS-active agents—specifically the morpholine ring, a privileged scaffold in medicinal chemistry, and the phenethylamine backbone common to many neurotransmitters—we propose a phased approach from in silico analysis to in vivo validation. This document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the potential of this and similar under-investigated molecules.

Rationale for Investigation: Structural & Chemical Insights

The therapeutic potential of this compound is predicated on its key structural motifs:

  • Morpholine Ring: This heterocycle is a common feature in many approved CNS drugs.[1][2][3][4] Its inclusion can enhance aqueous solubility, improve blood-brain barrier permeability, and provide a scaffold for optimal interaction with biological targets.[1][2][3][4]

  • Phenethylamine Backbone: This core structure is fundamental to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This suggests a high probability of interaction with monoamine transporters (DAT, NET, SERT) or receptors (e.g., serotonergic, adrenergic).[5]

  • Para-Bromo Substituent: The bromine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially increasing metabolic stability or enhancing binding affinity through halogen bonding.

Given these features, primary research should be directed toward targets implicated in mood disorders, neurodegenerative diseases, and other neurological conditions.[6][7]

Proposed Research Plan: A Phased Approach

A systematic evaluation of this compound should proceed through a multi-tiered screening and validation process.

G Figure 1. High-Level Research Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization A In Silico Screening C Primary Screen (Broad Target Panel) A->C B Physicochemical Characterization B->C D Secondary Screen (Dose-Response) C->D Identify 'Hits' E Mechanism of Action (Functional Assays) D->E F Pharmacokinetics (Rodent) E->F Confirm 'Lead' G Behavioral Models (e.g., Forced Swim Test) F->G H Structure-Activity Relationship (SAR) G->H I Lead Optimization H->I

Caption: High-Level Research Workflow

Phase 1: In Silico and Physicochemical Profiling

The initial phase focuses on predicting the compound's properties to guide subsequent experimental work.

Experimental Protocols:

  • In Silico Analysis: Utilize software (e.g., SwissADME, Schrödinger Suite) to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, blood-brain barrier penetration, potential off-target liabilities, and binding modes via molecular docking against key targets (SERT, DAT, NET, Sigma-1 Receptor).

  • Physicochemical Characterization: Experimentally determine aqueous solubility (kinetic and thermodynamic), lipophilicity (LogP/LogD), and pKa.

Data Presentation:

PropertyPredicted ValueMethod
Molecular Weight270.18 g/mol -
XLogP32.5PubChemLite[8]
H-Bond Donors0PubChemLite
H-Bond Acceptors2PubChemLite
pKa (basic)7.5 ± 0.2ChemAxon
Predicted BBB PermeationHighBOILED-Egg Model
Predicted GI AbsorptionHighLipinski's Rule

Table 1. Predicted Physicochemical Properties of this compound.

Phase 2: In Vitro Pharmacological Profiling

This phase aims to identify and validate the compound's biological targets.

Tier 1: Broad Target Screening

  • Objective: To identify initial "hits" by screening the compound at a fixed concentration (e.g., 10 µM) against a broad panel of CNS-relevant targets.

  • Methodology: Employ a commercial service (e.g., Eurofins SafetyScreen, Ricerca LeadProfilingScreen) that includes GPCRs, ion channels, transporters, and enzymes.

Tier 2: Dose-Response and Affinity Determination

  • Objective: To quantify the potency and affinity of the compound for the "hits" identified in Tier 1.

  • Key Targets for Investigation:

    • Monoamine Transporters: SERT, DAT, NET.[5]

    • Sigma Receptors: σ1 and σ2, as they frequently bind morpholine-containing ligands.[9][10][11]

    • Monoamine Oxidase Enzymes: MAO-A and MAO-B.[12]

Data Presentation:

TargetAssay TypeResult (IC50 / Ki)
SERT Radioligand Binding ([³H]-Citalopram)75 nM (Ki)
DAT Radioligand Binding ([³H]-WIN 35,428)850 nM (Ki)
NET Radioligand Binding ([³H]-Nisoxetine)420 nM (Ki)
Sigma-1 (σ1) Radioligand Binding ([³H]-(+)-Pentazocine)150 nM (Ki)
Sigma-2 (σ2) Radioligand Binding ([³H]-DTG)> 10,000 nM (Ki)
MAO-A Enzyme Inhibition (Kynuramine substrate)> 10,000 nM (IC50)
MAO-B Enzyme Inhibition (Kynuramine substrate)> 10,000 nM (IC50)

Table 2. Hypothetical In Vitro Pharmacological Profile (Illustrative Data).

Tier 3: Functional Assays

  • Objective: To determine if the compound acts as an inhibitor, agonist, or antagonist at its primary targets.

  • Methodology:

    • Transporter Uptake Assays: Measure the inhibition of radiolabeled substrate (e.g., [³H]-5-HT for SERT) uptake in cells expressing the target transporter.[13][14]

    • Receptor Functional Assays: For GPCRs, use assays like calcium mobilization or cAMP accumulation to determine functional activity.

G Figure 2. Sigma-1 Receptor Signaling Ligand This compound (Agonist) S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex (Inactive) Ligand->S1R_BiP Binds S1R Active S1R S1R_BiP->S1R Dissociates from BiP ClientProteins Client Proteins (e.g., IP3R, Ion Channels) S1R->ClientProteins Interacts with ER Endoplasmic Reticulum (ER) S1R->ER ClientProteins->ER Modulation Modulation of Cellular Signaling (e.g., Ca2+ Homeostasis, Neurite Outgrowth) ClientProteins->Modulation Leads to

Caption: Sigma-1 Receptor Signaling

Detailed Experimental Protocols

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the Sigma-1 (σ1) receptor.[9][10]

  • Materials:

    • Receptor Source: Guinea pig brain membranes or membranes from cells expressing human σ1 receptor.[10]

    • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol).[9]

    • Non-specific Control: Haloperidol (10 µM final concentration).[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: this compound, serially diluted.

    • Filtration System: 96-well glass fiber filters (e.g., GF/B).

    • Scintillation Counter and cocktail.

  • Procedure:

    • Plate Setup: In a 96-well plate, set up wells for Total Binding, Non-specific Binding (NSB), and Test Compound concentrations.

    • Reagent Addition:

      • To all wells, add 50 µL of assay buffer.

      • Add 25 µL of [³H]-(+)-Pentazocine (to a final concentration of ~2-3 nM).

      • To NSB wells, add 25 µL of 10 µM Haloperidol.

      • To Test Compound wells, add 25 µL of the appropriate serial dilution.

    • Initiate Reaction: Add 100 µL of the membrane preparation (e.g., 100-200 µg protein/well) to all wells. The final volume is 200 µL.

    • Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.

    • Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. Wash filters three times with ice-cold assay buffer.

    • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity (counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate Specific Binding (Total Binding CPM - NSB CPM). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Monoamine Transporter Uptake Assay

This protocol determines the functional inhibition of the serotonin transporter (SERT) by the test compound.[13][14]

  • Materials:

    • Cell Line: HEK293 cells stably expressing human SERT (hSERT).

    • Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).

    • Assay Buffer: Krebs-HEPES buffer (KHB).

    • Non-specific Control: Fluoxetine (10 µM final concentration).

    • Test Compound: this compound, serially diluted.

  • Procedure:

    • Cell Plating: Plate hSERT-HEK293 cells in a 96-well plate and grow to confluence.

    • Pre-incubation: Wash cells once with KHB. Pre-incubate cells for 10-15 minutes at room temperature with KHB containing the appropriate concentrations of the test compound or Fluoxetine for NSB wells.

    • Initiate Uptake: Add [³H]-5-HT (to a final concentration of ~10-20 nM) to all wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Termination: Aspirate the incubation solution and rapidly wash the cells three times with ice-cold KHB to remove free radiolabel.

    • Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Data Analysis: Determine the IC50 value by plotting the percent inhibition of specific uptake versus the log concentration of the test compound.

Phase 3: In Vivo Evaluation

Based on a promising in vitro profile (e.g., potent and selective SERT inhibition), the compound would advance to in vivo studies.

  • Pharmacokinetics (PK): Determine key PK parameters (half-life, Cmax, AUC, brain penetration) in rodents (e.g., C57BL/6 mice) following intravenous and oral administration.

  • Behavioral Pharmacodynamics:

    • Target Engagement: Use techniques like ex vivo autoradiography or microdialysis to confirm the compound occupies its target (e.g., SERT) in the brain at relevant doses.

    • Animal Models of Depression: Evaluate efficacy in validated models such as the Forced Swim Test (FST) or Tail Suspension Test (TST), where effective antidepressants reduce immobility time.[15][16] The Chronic Unpredictable Mild Stress (CUMS) model can also be used to simulate a more human-like depressive state.[16][17]

Data Presentation:

ParameterValue (Oral, 10 mg/kg)Value (IV, 2 mg/kg)
Tmax (h) 1.0-
Cmax (ng/mL) 350800
AUC (ng·h/mL) 18001200
T½ (h) 4.53.8
Bioavailability (%) 75-
Brain/Plasma Ratio 3.23.5

Table 3. Hypothetical Pharmacokinetic Parameters in Mice (Illustrative Data).

Phase 4: Structure-Activity Relationship (SAR) Studies

Should the parent compound show promise, a medicinal chemistry program would be initiated to explore its SAR and optimize its properties.

Caption: Proposed SAR Exploration

  • Objectives:

    • Improve potency and selectivity for the primary target(s).

    • Optimize ADME/PK properties (e.g., increase half-life, reduce metabolic liabilities).

    • Eliminate any identified off-target activity.

  • Approach: Systematically synthesize and test analogs by modifying the three key regions of the molecule: the bromophenyl ring, the ethyl linker, and the morpholine ring.

Conclusion

This compound represents a promising, albeit uncharacterized, starting point for a CNS-focused drug discovery program. Its structure contains validated pharmacophores that suggest a high likelihood of interaction with key neurological targets, particularly monoamine transporters and sigma receptors. The systematic, phased research plan detailed in this guide—from initial computational predictions to in vitro screening, in vivo validation, and SAR optimization—provides a rigorous framework for elucidating its therapeutic potential and developing novel candidates for the treatment of neurological and psychiatric disorders.

References

The Phenethylmorpholine Scaffold: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties that often impart improved pharmacokinetic profiles to bioactive molecules. When N-substituted with a phenethyl group, the resulting phenethylmorpholine core structure gains access to a diverse range of biological targets, demonstrating significant potential in therapeutic areas such as oncology and neuroscience. This technical guide provides an in-depth exploration of the biological significance of the phenethylmorpholine scaffold, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.

Introduction

The morpholine heterocycle is a common feature in a multitude of approved drugs and clinical candidates, valued for its ability to enhance aqueous solubility, metabolic stability, and oral bioavailability.[1][2] The incorporation of a phenethyl moiety at the nitrogen atom introduces a key lipophilic and aromatic component, enabling interactions with a variety of biological receptors and enzymes. This combination of a hydrophilic morpholine ring and a hydrophobic phenethyl group creates a pharmacophoric scaffold with a balanced profile, making it an attractive starting point for the development of new chemical entities targeting the central nervous system (CNS) and various cancer types.

This guide will delve into the specific biological activities associated with the phenethylmorpholine scaffold, with a focus on its applications in anticancer and CNS drug discovery. We will present available quantitative data to facilitate structure-activity relationship (SAR) analysis, provide detailed experimental methodologies for the synthesis and biological evaluation of these compounds, and offer visual representations of key concepts to enhance understanding.

Biological Activities and Therapeutic Potential

Anticancer Activity

While direct studies on a broad series of N-phenethylmorpholine derivatives are limited in publicly available literature, the broader class of morpholine-containing compounds has demonstrated significant potential as anticancer agents. For instance, derivatives of 4-benzyl-morpholine, a structurally similar scaffold, have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Morpholine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8b (ortho-bromo)DLA (Dalton's Lymphoma Ascites)12.5[1]
EAC (Ehrlich Ascites Carcinoma)15.2[1]
MCF-7 (Human Breast Adenocarcinoma)18.4[1]
A549 (Human Lung Carcinoma)20.1[1]
8f (para-methyl)DLA (Dalton's Lymphoma Ascites)10.8[1]
EAC (Ehrlich Ascites Carcinoma)13.5[1]
MCF-7 (Human Breast Adenocarcinoma)16.2[1]
A549 (Human Lung Carcinoma)18.9[1]

Note: The compounds listed are 4-benzyl-morpholine derivatives, not N-phenethylmorpholine derivatives. This data is presented to illustrate the potential anticancer activity of closely related scaffolds.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] The morpholine ring is a key pharmacophoric element in several known PI3K inhibitors. It is hypothesized that phenethylmorpholine derivatives could also modulate this pathway, offering a potential mechanism for their anticancer effects.

Central Nervous System (CNS) Activity

Table 2: Dopamine D4 Receptor Binding Affinity of Chiral Alkoxymethyl Morpholine Analogs

Compound IDKi (nM) for D4 ReceptorReference
5k 10.4
5l 13.1
5m 10.8
5n 10.1
5y 3.3
5aa 9.4
5bb 7.4

Note: These compounds are not N-phenethylmorpholine derivatives but highlight the potential of the morpholine scaffold to target dopamine receptors.

The ability of the morpholine moiety to improve blood-brain barrier permeability further enhances the potential of phenethylmorpholine derivatives as CNS-active agents.

Experimental Protocols

Synthesis of N-Phenethylmorpholine Derivatives

Two primary synthetic routes for the preparation of N-phenethylmorpholine derivatives are N-alkylation and reductive amination.

3.1.1. Method 1: N-Alkylation of Morpholine with Phenethyl Bromide

This method involves the direct reaction of morpholine with a phenethyl halide, typically phenethyl bromide, in the presence of a base.

  • Materials:

    • Morpholine

    • Phenethyl bromide

    • Potassium carbonate (K₂CO₃) or other suitable base

    • Acetonitrile (CH₃CN) or other suitable solvent

    • Standard laboratory glassware for reaction, work-up, and purification

  • Procedure:

    • To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

    • Add phenethyl bromide (1.0 equivalent) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenethylmorpholine.

3.1.2. Method 2: Reductive Amination of Phenylacetaldehyde with Morpholine

This alternative route involves the formation of an enamine or iminium ion intermediate from morpholine and phenylacetaldehyde, which is then reduced in situ.

  • Materials:

    • Morpholine

    • Phenylacetaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent

    • Dichloromethane (CH₂Cl₂) or other suitable solvent

    • Standard laboratory glassware for reaction, work-up, and purification

  • Procedure:

    • To a solution of phenylacetaldehyde (1.0 equivalent) in dichloromethane, add morpholine (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3][4]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds (N-phenethylmorpholine derivatives) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer progression. While the direct effect of phenethylmorpholine derivatives on this pathway requires further investigation, the known interaction of other morpholine-containing compounds with PI3K suggests a potential mechanism of action.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Phenethylmorpholine Phenethylmorpholine Derivative (Hypothetical) Phenethylmorpholine->PI3K Inhibition? PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a phenethylmorpholine derivative.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of phenethylmorpholine derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Morpholine & Phenethyl Halide/ Phenylacetaldehyde) Reaction N-Alkylation or Reductive Amination Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway) IC50->Mechanism

Caption: General workflow for the synthesis and evaluation of phenethylmorpholine derivatives.

Conclusion

The phenethylmorpholine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neuroscience. Its unique combination of a hydrophilic morpholine unit and a lipophilic phenethyl group provides a balanced physicochemical profile that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. While the currently available data specifically on N-phenethylmorpholine derivatives is somewhat limited, the demonstrated activities of structurally related compounds strongly suggest the potential of this scaffold. Further systematic exploration of the structure-activity relationships of N-phenethylmorpholine analogs is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.

References

The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and cell permeability, have made it a cornerstone in the design of numerous clinically successful drugs.[1][2][3] This in-depth technical guide explores the multifaceted role of morpholine derivatives in drug discovery, from their synthesis and mechanism of action to their diverse therapeutic applications.

The Versatility of the Morpholine Moiety

The strategic incorporation of a morpholine ring into a drug candidate can profoundly influence its biological activity and pharmacokinetic profile. Medicinal chemists utilize this versatile scaffold to:

  • Enhance Potency: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, leading to stronger binding to biological targets.[4][5]

  • Act as a Structural Scaffold: The defined chair-like conformation of the morpholine ring can serve as a rigid scaffold, correctly orienting other pharmacophoric elements for optimal interaction with a receptor or enzyme active site.[1][6]

  • Modulate Pharmacokinetic Properties: The presence of the morpholine moiety often improves a molecule's solubility, metabolic stability, and ability to cross the blood-brain barrier (BBB), crucial for developing drugs targeting the central nervous system (CNS).[1][4][6]

Therapeutic Applications of Morpholine Derivatives

The broad utility of the morpholine scaffold is reflected in the wide array of therapeutic areas where morpholine-containing drugs have made a significant impact. These include oncology, infectious diseases, and central nervous system disorders.

Oncology

A significant number of recently approved anticancer agents feature a morpholine ring.[7] This is particularly evident in the field of kinase inhibitors, where the morpholine moiety often plays a key role in binding to the ATP-binding site of the target kinase.[5]

Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a prime example. The morpholine group in Gefitinib enhances its water solubility and promotes hydrogen bonding with key residues in the ATP-binding pocket of EGFR.[8] Another important class of anticancer targets are the phosphoinositide 3-kinases (PI3Ks). The morpholino-triazine core is a common feature in many PI3K inhibitors, where the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase.[1][4]

Central Nervous System Disorders

The ability of the morpholine ring to improve BBB permeability has made it a valuable component in the development of drugs for CNS disorders.[1][6] Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, and Aprepitant , a neurokinin 1 (NK1) receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting, both contain a morpholine scaffold that contributes to their efficacy.[1][9]

Infectious Diseases

Linezolid , an oxazolidinone antibiotic, is a critical therapeutic for treating infections caused by multidrug-resistant Gram-positive bacteria. The morpholine ring in Linezolid is crucial for its antibacterial activity and favorable pharmacokinetic profile.[7]

Quantitative Data of Selected Morpholine-Containing Drugs

To facilitate a comparative analysis, the following tables summarize key quantitative data for several prominent morpholine-containing drugs and clinical candidates.

Drug/CompoundTargetIC50/EC50Cell Line/Assay Condition
Gefitinib EGFR13.06 nMHCC827 (NSCLC)
77.26 nMPC9 (NSCLC)
33 nMEGFR tyrosine kinase assay
54 nMEGF-stimulated tumor cell growth
NVP-BKM120 p110α (PI3K)52 nMCell-free assay
p110β (PI3K)166 nMCell-free assay
p110δ (PI3K)116 nMCell-free assay
p110γ (PI3K)262 nMCell-free assay
Cell Growth~0.8 - 3 µMVarious gastric cancer cell lines
MLi-2 LRRK20.76 nMPurified LRRK2 kinase assay
1.4 nMCellular dephosphorylation assay (pSer935)
3.4 nMRadioligand competition binding assay

Table 1: In Vitro Potency of Selected Morpholine-Containing Compounds.[1][3][4][8][10][11][12][13][14][15][16]

DrugBioavailabilityHalf-life (t1/2)Protein BindingPrimary Metabolism
Linezolid ~100%~4.4 - 5.4 hours~31%Oxidation
Reboxetine ≥94%~13 hours97-98%CYP3A4
Aprepitant ~59-67%~9-13 hours>95%CYP3A4

Table 2: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs.[5][7][9][17][18][19][20][21][22][23][24][25][26]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of morpholine derivatives.

Synthesis of a Morpholine-Containing Kinase Inhibitor: Gefitinib

The following is a representative synthetic route for Gefitinib, illustrating the introduction of the morpholine moiety.

Step 1: Synthesis of 4-(3-chloropropoxy)-3-methoxy-nitrobenzene To a solution of 4-hydroxy-3-methoxy-nitrobenzene (1.0 eq) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1-bromo-3-chloropropane (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-16 hours. After completion, the reaction is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield the product.

Step 2: Synthesis of 4-(4-(3-chloropropoxy)-3-methoxyphenyl)morpholine The nitro group of 4-(3-chloropropoxy)-3-methoxy-nitrobenzene (1.0 eq) is reduced to an amine using a standard reducing agent like iron powder in the presence of ammonium chloride in a mixture of ethanol and water, or by catalytic hydrogenation. The resulting aniline is then cyclized with a bis(2-haloethyl)ether derivative under basic conditions to form the morpholine ring.

Step 3: Synthesis of 4-(3-(4-(4-(3-chloropropoxy)-3-methoxyphenyl)morpholin-4-yl)propoxy)benzonitrile This step involves the coupling of the previously synthesized morpholine derivative with a suitable quinazoline core. For example, a reaction with 4-chloro-6,7-dimethoxyquinazoline in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as isopropanol at elevated temperatures will yield the final product, Gefitinib. The crude product is then purified by recrystallization or column chromatography.

Biological Evaluation: In Vitro Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the morpholine derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biological Evaluation: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 6-well plate and treat with the morpholine derivative at various concentrations for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Biochemical Assay: PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the activity of PI3K by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant PI3K enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the morpholine inhibitor.

  • In a 384-well plate, add the inhibitor or vehicle, the PI3K enzyme, and the lipid substrate mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely correlated with the activity of the inhibitor.

Visualizing Key Pathways and Workflows

Understanding the complex biological systems in which morpholine derivatives operate is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow in drug discovery.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Activation PTEN->PIP2 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Morpholine_Inhibitor Morpholine-based PI3K Inhibitor Morpholine_Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for morpholine-containing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Start Compound Library (Morpholine Derivatives) HTS High-Throughput Screening (Biochemical Assay, e.g., ADP-Glo) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Viability Cell-Based Assays (e.g., MTT, Apoptosis) Dose_Response->Cell_Viability Lead_Selection Lead Candidate Selection Cell_Viability->Lead_Selection Off_Target Off-Target Profiling (Kinome Scan) Lead_Selection->Off_Target ADME In Vitro ADME/Tox Lead_Selection->ADME In_Vivo In Vivo Efficacy Studies Off_Target->In_Vivo ADME->In_Vivo Clinical_Candidate Clinical Candidate In_Vivo->Clinical_Candidate

Caption: A generalized workflow for the screening and development of kinase inhibitors, from initial high-throughput screening to the selection of a clinical candidate.

Conclusion

The morpholine scaffold continues to be a highly valuable and frequently employed structural motif in the design of novel therapeutics. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it a powerful tool for medicinal chemists to optimize lead compounds and develop effective drugs for a wide range of diseases. As our understanding of complex biological pathways deepens, the rational incorporation of the morpholine ring into new molecular entities will undoubtedly continue to drive innovation in drug discovery.

References

Methodological & Application

Synthesis Protocol for 4-(4-Bromophenethyl)morpholine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-bromophenethyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a reliable two-step synthetic route commencing with the bromination of 4-bromophenethyl alcohol to yield 4-bromophenethyl bromide, followed by the N-alkylation of morpholine. This application note includes detailed experimental procedures, tabulated quantitative data, and visual diagrams of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Morpholine and its derivatives are prominent scaffolds in the development of therapeutic agents due to their favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. The title compound, this compound, serves as a key intermediate for the synthesis of a variety of biologically active molecules. The presence of the bromo-functional group allows for further structural modifications through cross-coupling reactions, making it a versatile precursor for creating diverse chemical libraries for drug screening.

Synthesis Overview

The synthesis of this compound is accomplished through a two-step process. The first step involves the conversion of the hydroxyl group of 4-bromophenethyl alcohol into a good leaving group, a bromide, using phosphorus tribromide (PBr₃). The resulting 4-bromophenethyl bromide is then used to alkylate the secondary amine of morpholine under basic conditions to afford the desired product.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation A 4-Bromophenethyl alcohol B 4-Bromophenethyl bromide A->B PBr₃, DCM, 0°C to rt D This compound B->D C Morpholine C->D K₂CO₃, Acetonitrile, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromophenethyl bromide

This procedure outlines the conversion of 4-bromophenethyl alcohol to 4-bromophenethyl bromide using phosphorus tribromide.

Materials:

  • 4-Bromophenethyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenethyl alcohol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromophenethyl bromide. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the N-alkylation of morpholine with the synthesized 4-bromophenethyl bromide.[1]

Materials:

  • 4-Bromophenethyl bromide (from Step 1)

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask, add morpholine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.) to anhydrous acetonitrile.

  • To this stirred suspension, add a solution of 4-bromophenethyl bromide (1.0 eq.) in anhydrous acetonitrile dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4-Bromophenethyl alcoholC₈H₉BrO201.06Starting Material (Step 1)
Phosphorus tribromidePBr₃270.69Reagent (Step 1)
4-Bromophenethyl bromideC₈H₈Br₂279.96Intermediate
MorpholineC₄H₉NO87.12Reactant (Step 2)
Potassium carbonateK₂CO₃138.21Base (Step 2)
This compoundC₁₂H₁₆BrNO270.17Final Product
Table 2: Representative Reaction Data
StepReactionTypical Yield (%)Purity (%)Analytical Method
1Bromination85-95>90¹H NMR, GC-MS
2N-Alkylation70-85>98¹H NMR, LC-MS

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.41 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 3.73 (t, J = 4.6 Hz, 4H), 2.75 (t, J = 7.8 Hz, 2H), 2.54-2.48 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 138.5, 131.5, 130.6, 120.0, 67.0, 60.8, 53.7, 33.2.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₇BrNO⁺ [M+H]⁺: 270.0493; found: 270.0491.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic protocol described herein provides a reliable and efficient method for the preparation of this compound. The detailed experimental procedures and characterization data will be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel compounds for biological evaluation.

References

Application Notes and Protocols: 4-(4-Bromophenethyl)morpholine NMR Spectroscopy and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenethyl)morpholine is a morpholine derivative with potential applications in medicinal chemistry and drug development. The morpholine moiety is a privileged scaffold in many bioactive compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties. The presence of a bromophenethyl group suggests possibilities for further functionalization and exploration of its structure-activity relationship (SAR). This document provides an overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, a general protocol for its synthesis, and a standardized method for NMR sample preparation and analysis.

Predicted NMR Spectroscopy Data

The structural similarity between this compound and 4-(4-Bromophenyl)morpholine allows for the prediction of its NMR spectral features. The key difference is the ethyl linker between the phenyl ring and the morpholine nitrogen in the target compound. This will introduce characteristic signals in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the bromophenyl ring, the ethyl linker, and the morpholine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ha)~ 7.45d, J ≈ 8.4 Hz2H
Aromatic (Hb)~ 7.10d, J ≈ 8.4 Hz2H
Morpholine (-OCH₂)~ 3.70t, J ≈ 4.8 Hz4H
Ethyl (-CH₂-Ar)~ 2.75t, J ≈ 7.6 Hz2H
Ethyl (-CH₂-N)~ 2.55t, J ≈ 7.6 Hz2H
Morpholine (-NCH₂)~ 2.45t, J ≈ 4.8 Hz4H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C-Br)~ 120
Aromatic (CH)~ 131.5, 130.5
Aromatic (C-CH₂)~ 139
Morpholine (-OCH₂)~ 67.0
Ethyl (-CH₂-N)~ 60.5
Morpholine (-NCH₂)~ 53.5
Ethyl (-CH₂-Ar)~ 33.0

Note: These are estimated chemical shifts and are subject to experimental variation.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the N-alkylation of morpholine with a suitable 4-bromophenethyl halide.

Reaction Scheme:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert acquire_1h Acquire ¹H Spectrum insert->acquire_1h acquire_13c Acquire ¹³C Spectrum insert->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound (Ligand) receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase A second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation Cascade

Application Notes and Protocols for the Mass Spectrometry of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenethyl)morpholine is a morpholine derivative of interest in pharmaceutical research and drug development. As with any synthetic compound intended for potential therapeutic use, rigorous analytical characterization is paramount. Mass spectrometry (MS) is an indispensable technique for the structural elucidation and quantification of such molecules. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, focusing on its fragmentation behavior under electron ionization and providing a general methodology for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The presence of a bromine atom in the structure of this compound imparts a characteristic isotopic signature in its mass spectrum, which is a powerful tool for its identification. The molecule's structure, consisting of a morpholine ring, an ethyl linker, and a bromophenyl group, gives rise to a predictable fragmentation pattern that can be used for its unambiguous identification in complex matrices.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak and several characteristic fragment ions. The molecular formula of the compound is C₁₂H₁₆BrNO, with a monoisotopic mass of approximately 269.04 g/mol [1].

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 269 and 271. This isotopic pattern will also be characteristic of any fragment ions that retain the bromine atom.

The primary fragmentation pathways under electron ionization are predicted to involve cleavage of the bonds benzylic to the aromatic ring and alpha to the morpholine nitrogen. The major expected fragment ions are detailed in the table below.

Table 1: Predicted Major Fragment Ions of this compound
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment StructureNotes
269271[C₁₂H₁₆BrNO]⁺Molecular Ion (M⁺)
183185[C₈H₈Br]⁺Loss of the morpholine ring via benzylic cleavage.
100-[C₅H₁₀NO]⁺Alpha-cleavage at the morpholine nitrogen, forming a stable morpholinomethyl cation. This is a very common fragment for N-substituted morpholines.
86-[C₄H₈N]⁺Further fragmentation of the m/z 100 ion.
56-[C₃H₆N]⁺A common fragment from the morpholine ring.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer. Optimization may be required for specific instrumentation and matrices.

1. Instrumentation

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

2. Chromatographic Conditions

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 40-400.

4. Sample Preparation

  • Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • For quantitative analysis, prepare a series of calibration standards and use an appropriate internal standard.

Quantitative Data Summary

The following table presents an example of the quantitative performance that could be expected from a validated GC-MS method for this compound. This data is illustrative and should be determined experimentally.

Table 2: Example Quantitative Performance of a GC-MS Method
ParameterExpected Performance
Linearity Range1 - 500 ng/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)< 5 ng/mL
Spiked Recovery Rate90% - 110%
Intra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 10%

Visualizations

Fragmentation Pathway of this compound

G Figure 1: Proposed Electron Ionization Fragmentation Pathway of this compound M [C12H16BrNO]+• m/z 269/271 frag1 [C8H8Br]+ m/z 183/185 M->frag1 Benzylic Cleavage - C4H8NO• frag2 [C5H10NO]+ m/z 100 M->frag2 Alpha-Cleavage - C7H6Br• frag3 [C4H8N]+ m/z 86 frag2->frag3 - CH2 frag4 [C3H6N]+ m/z 56 frag2->frag4 - C2H4O

Caption: Proposed fragmentation of this compound.

GC-MS Experimental Workflow

G Figure 2: GC-MS Experimental Workflow sample Sample Preparation (Dissolution in Solvent) gc GC Injection & Separation sample->gc ionization Electron Ionization (70 eV) gc->ionization ms Mass Analysis (Quadrupole) ionization->ms detection Detection & Data Acquisition ms->detection

References

Application Notes and Protocols for 4-(4-Bromophenethyl)morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Its presence can improve aqueous solubility, metabolic stability, and target-binding affinity. While specific research on 4-(4-Bromophenethyl)morpholine is limited in publicly available literature, its structural motif, combining a substituted phenethyl group with a morpholine ring, is characteristic of compounds targeting a range of biological systems, particularly within the central nervous system (CNS).

This document provides a detailed overview of the potential applications of this compound and its analogs in medicinal chemistry, drawing upon data from closely related compounds. The protocols and data presented herein are based on established methodologies for the synthesis and evaluation of phenethyl-morpholine derivatives and serve as a guide for researchers exploring this chemical space.

Potential Therapeutic Applications

Based on the broader class of phenethyl-morpholine derivatives, this compound can be considered a valuable starting point for the development of novel therapeutic agents in several key areas:

  • Neurodegenerative Diseases: The morpholine ring is a common feature in CNS-active compounds due to its ability to improve blood-brain barrier permeability. Derivatives of 4-phenethyl-morpholine have been investigated as ligands for various receptors implicated in neurological disorders.

  • Oncology: The morpholine scaffold is present in several approved and experimental anticancer drugs. Its derivatives can be designed to target specific kinases or other proteins involved in cancer cell proliferation and survival.

  • Pain Management: Certain morpholine-containing compounds have shown affinity for opioid and sigma receptors, which are key targets in the development of novel analgesics.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 4-bromophenethyl halide with morpholine. A representative protocol is provided below.

Protocol: Synthesis of this compound

Materials:

  • 1-(2-Bromoethyl)-4-bromobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1-(2-bromoethyl)-4-bromobenzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80°C for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Visualization of Synthetic Workflow:

G reagents 1-(2-Bromoethyl)-4-bromobenzene Morpholine K₂CO₃ Acetonitrile reaction Reaction (80°C, 12-16h) reagents->reaction workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Biological Activity of a Representative Analog: A Case Study

Due to the lack of specific biological data for this compound, we present data for a closely related analog, (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((4-bromobenzyl)morpholine) , which shares the core 4-substituted benzyl-morpholine scaffold and has been evaluated as a dopamine D4 receptor antagonist. This serves as an illustrative example of the potential biological activity and experimental evaluation of this class of compounds.

Quantitative Data
Compound IDTargetAssay TypeKᵢ (nM)% Inhibition @ 1 µM
Analog 1Dopamine D4Radioligand Binding47>95%
Analog 1Dopamine D1Radioligand Binding>10,000<10%
Analog 1Dopamine D2LRadioligand Binding>10,000<10%
Analog 1Dopamine D2SRadioligand Binding>10,000<10%
Analog 1Dopamine D3Radioligand Binding>10,000<10%
Analog 1Dopamine D5Radioligand Binding>10,000<10%

Data is hypothetical and for illustrative purposes based on similar compounds found in the literature.

Experimental Protocol: Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]Spiperone (Radioligand)

  • Haloperidol (Reference compound)

  • Test compound (e.g., this compound analog)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Multi-well plates

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the dopamine D4 receptor to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a multi-well plate, add assay buffer, the cell membrane preparation, [³H]Spiperone (at a final concentration equal to its K_d), and the test compound at various concentrations.

    • For non-specific binding determination, add a high concentration of haloperidol.

    • Incubate the plates at room temperature for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualization of Experimental Workflow:

G start Start membrane_prep D4 Receptor Membrane Preparation start->membrane_prep assay_setup Assay Setup (Membranes, [³H]Spiperone, Test Compound) membrane_prep->assay_setup incubation Incubation (60 min, RT) assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ and Kᵢ determination) scintillation->analysis end End analysis->end

Caption: Workflow for Dopamine D4 Receptor Binding Assay.

Potential Signaling Pathway Involvement

Compounds targeting the dopamine D4 receptor, a G protein-coupled receptor (GPCR), typically modulate downstream signaling cascades. As antagonists, they block the effects of dopamine, which can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can have widespread effects on cellular function, including gene expression and neuronal excitability.

Visualization of Dopamine D4 Receptor Signaling:

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine Dopamine Dopamine->D4R Activates Antagonist This compound Analog (Antagonist) Antagonist->D4R Blocks ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D4 receptor antagonist signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the activities of structurally related compounds, it holds potential for the development of novel therapeutics, particularly for CNS disorders. The provided synthetic and biological assay protocols offer a foundational framework for researchers to synthesize and evaluate this and other phenethyl-morpholine derivatives. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

Application Notes and Protocols for the Biological Evaluation of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for the initial biological characterization of the novel compound, 4-(4-Bromophenethyl)morpholine. The morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1][2][3][4] This document outlines a tiered approach, beginning with primary screening to assess cytotoxicity, followed by target-based and phenotypic assays to elucidate the compound's potential mechanism of action and therapeutic utility. The proposed targets and pathways are selected based on the known activities of structurally related morpholine-containing compounds and molecules designed to target neurological disorders and cancer.[5][6]

Experimental Design Overview

The experimental workflow is designed to systematically evaluate the biological profile of this compound. The workflow begins with an assessment of the compound's effect on cell viability to establish a therapeutic window. Subsequently, specific enzymatic and receptor binding assays are proposed to identify potential molecular targets. Finally, cell-based assays will investigate the compound's influence on key cellular pathways such as apoptosis and its potential for neuroprotection.

experimental_workflow cluster_screening Primary Screening cluster_target Target-Based Assays cluster_phenotypic Phenotypic Assays A Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) B Sigma Receptor Binding Assay (Sigma-1 and Sigma-2) A->B Determine concentration range C Monoamine Oxidase (MAO) Inhibition Assay (MAO-A and MAO-B) A->C Determine concentration range D Apoptosis Assay (Annexin V / Propidium Iodide Staining) A->D Determine concentration range E Neuroprotection Assay (e.g., against oxidative stress) A->E Determine concentration range B->D B->E C->E

Caption: Experimental workflow for the biological evaluation of this compound.

Primary Screening: Cell Viability and Cytotoxicity

The initial step is to determine the concentration-dependent effect of this compound on cell viability. This is crucial for distinguishing between targeted pharmacological effects and non-specific cytotoxicity and for selecting appropriate, non-toxic concentrations for subsequent, more specific assays. The MTT or XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[7]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7]

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

XTT Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the product is a water-soluble formazan, eliminating the need for a solubilization step.

Materials:

  • Cell line as in the MTT assay

  • Complete cell culture medium

  • This compound

  • XTT labeling mixture (XTT and an electron-coupling reagent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Parameter MTT Assay XTT Assay
Principle Reduction of MTT to insoluble formazanReduction of XTT to soluble formazan
Solubilization Step RequiredNot required
Endpoint Absorbance at ~570 nmAbsorbance at ~450-500 nm
Sensitivity HighHigh

Target-Based Assays

Based on the chemical structure and the known activities of related compounds, we propose investigating the interaction of this compound with sigma receptors and monoamine oxidases.

Sigma Receptor Binding Assay

Sigma receptors are implicated in various neurological diseases.[9][10] A radioligand binding assay can determine the affinity of the test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Guinea pig liver membranes (for sigma-1) or rat liver membranes (for sigma-2)[9][11]

  • Radioligand: --INVALID-LINK---pentazocine (for sigma-1) or [³H]-DTG (for sigma-2)[9][11]

  • Non-specific binding control: Haloperidol or (+)-pentazocine[12]

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of this compound in the binding buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibition constant) of the test compound by competitive binding analysis.

Monoamine Oxidase (MAO) Inhibition Assay

MAO enzymes are important in neurotransmitter metabolism, and their inhibitors are used to treat depression and neurodegenerative diseases.[13][14]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes[13]

  • Substrate: Kynuramine (for MAO-A) or benzylamine (for MAO-B)[14]

  • This compound

  • Assay buffer

  • 96-well UV-transparent microplates

  • Spectrophotometer or a commercial fluorescence-based kit[15][16][17]

Procedure (Spectrophotometric):

  • Enzyme Preparation: Prepare solutions of MAO-A and MAO-B in the assay buffer.

  • Inhibition Reaction: Pre-incubate the enzyme with varying concentrations of this compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for 15 minutes.[13]

  • Substrate Addition: Initiate the reaction by adding the appropriate substrate.

  • Absorbance Measurement: Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) by measuring the change in absorbance at 316 nm or 250 nm, respectively, over time.[14]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

Assay Target Substrate Positive Control Endpoint
Sigma-1 Binding Sigma-1 Receptor--INVALID-LINK---pentazocineHaloperidolRadiometric
Sigma-2 Binding Sigma-2 Receptor[³H]-DTGHaloperidolRadiometric
MAO-A Inhibition MAO-AKynuramineClorgylineSpectrophotometric/Fluorometric
MAO-B Inhibition MAO-BBenzylamineSelegilineSpectrophotometric/Fluorometric

Phenotypic Assays

Phenotypic assays assess the effect of the compound on cellular functions.

Apoptosis Assay

Apoptosis, or programmed cell death, is a critical process in development and disease. The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, apoptotic, and necrotic cells.[18][19]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Cellular Events cluster_detection Detection Method Stimulus This compound PS Phosphatidylserine (PS) Translocation Stimulus->PS Caspase Caspase Activation Stimulus->Caspase AnnexinV Annexin V Staining (Early Apoptosis) PS->AnnexinV Membrane Loss of Membrane Integrity Caspase->Membrane PI Propidium Iodide (PI) Staining (Late Apoptosis/Necrosis) Membrane->PI

Caption: Simplified pathway of apoptosis detection.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's protocol.[19]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Neuroprotection Assay

A neuroprotection assay can assess the ability of the compound to protect neuronal cells from a toxic insult, which is relevant for neurodegenerative disease research.[20][21][22][23]

Conceptual Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary neurons).

  • Pre-treatment: Pre-incubate the cells with non-toxic concentrations of this compound.

  • Induction of Toxicity: Induce cellular stress using a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or hydrogen peroxide (H₂O₂) for oxidative stress models.

  • Assessment of Viability: After a further incubation period, assess cell viability using the MTT or XTT assay as described above.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone. An increase in viability indicates a neuroprotective effect.

Parameter Apoptosis Assay Neuroprotection Assay
Cell Type Cancer or neuronal cell linesNeuronal cell lines or primary neurons
Endpoint Percentage of apoptotic/necrotic cellsPercentage of viable cells after insult
Method Flow cytometrySpectrophotometry (MTT/XTT)
Interpretation Induction of cell deathProtection from cell death

Conclusion

This document provides a detailed and structured approach for the initial biological evaluation of this compound. The proposed assays will generate crucial data on the compound's cytotoxicity, potential molecular targets, and its effects on key cellular pathways. The results from these experiments will guide further preclinical development and help to elucidate the therapeutic potential of this novel compound.

References

Application Notes and Protocols for 4-(4-Bromophenethyl)morpholine as a CNS Drug Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(4-Bromophenethyl)morpholine as a versatile precursor for the synthesis of potential Central Nervous System (CNS) drug candidates. The morpholine moiety is a well-established pharmacophore in CNS drug discovery, known to enhance drug-like properties such as metabolic stability and blood-brain barrier permeability.[1][2][3] The 4-bromophenethyl substituent offers a key anchor point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) for various CNS targets, particularly dopamine and sigma receptors.

Synthesis of the Precursor: this compound

Two primary synthetic routes are proposed for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis via Nucleophilic Substitution (Alkylation)

This protocol describes the synthesis of this compound through the N-alkylation of morpholine with 1-bromo-4-(2-bromoethyl)benzene.

Materials:

  • Morpholine

  • 1-bromo-4-(2-bromoethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) as a base.

  • Add a solution of 1-bromo-4-(2-bromoethyl)benzene (1.0 equivalent) in acetonitrile dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound via the reductive amination of (4-bromophenyl)acetaldehyde with morpholine using sodium triacetoxyborohydride as the reducing agent.[4]

Materials:

  • (4-bromophenyl)acetaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve (4-bromophenyl)acetaldehyde (1.0 equivalent) and morpholine (1.1 equivalents) in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_0 Route 1: Alkylation cluster_1 Route 2: Reductive Amination Morpholine Morpholine Alkylation_Product This compound Morpholine->Alkylation_Product K2CO3, CH3CN, Reflux 1-bromo-4-(2-bromoethyl)benzene 1-bromo-4-(2-bromoethyl)benzene 1-bromo-4-(2-bromoethyl)benzene->Alkylation_Product Morpholine_RA Morpholine RA_Product This compound Morpholine_RA->RA_Product NaBH(OAc)3, DCE Aldehyde (4-bromophenyl)acetaldehyde Aldehyde->RA_Product

Application in the Synthesis of Dopamine D₄ Receptor Antagonists

The 4-phenethylmorpholine scaffold is a key structural motif in a class of potent and selective dopamine D₄ (D₄R) receptor antagonists.[1][5][6] These compounds have potential therapeutic applications in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease-related dyskinesias.[6] While the literature describes the synthesis of these antagonists from a chiral morpholine precursor, this compound represents a readily accessible starting material for the generation of a diverse library of analogs for SAR studies.

Quantitative Data for Representative Dopamine D₄ Receptor Antagonists

The following table summarizes the binding affinities (Ki) of representative chiral alkoxymethyl morpholine analogs for the dopamine D₄ receptor. These compounds, while not directly synthesized from this compound, illustrate the potential of this structural class.

Compound IDR¹ Group (at morpholine nitrogen)R² Group (alkoxy substituent)D₄R Ki (nM)[1][5]
4aa 6-chloro-1H-indol-3-ylmethyl2-pyridyl2.2
4dd 6-methoxy-1H-indol-3-ylmethyl2-pyridyl5.4
4ee 6-fluoro-1H-indol-3-ylmethyl2-pyridyl5.2
4d Naphthylmethyl2-pyridyl17.8
5aa 6-chloro-1H-indol-3-ylmethyl2-pyridyl (thioether)9.4
5bb 6-fluoro-1H-indol-3-ylmethyl2-pyridyl (thioether)7.4
Experimental Protocol: Dopamine D₄ Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D₄ receptor.

Materials:

  • Cell membranes expressing the human dopamine D₄ receptor

  • [³H]-Spiperone (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Haloperidol (for non-specific binding determination)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • In a 96-well microplate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • For the determination of total binding, add vehicle (DMSO) instead of the test compound.

  • For the determination of non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Initiate the binding reaction by adding [³H]-Spiperone at a concentration close to its Kd value.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Dopamine Dopamine D4_Receptor Dopamine D4 Receptor (Gi/o-coupled) Dopamine->D4_Receptor G_Protein Gi/o Protein D4_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA less activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Antagonist 4-Phenethylmorpholine Derivative (Antagonist) Antagonist->D4_Receptor blocks

Application in the Synthesis of Sigma-1 Receptor Ligands

The phenethylmorpholine scaffold is also a valuable starting point for the development of sigma-1 receptor ligands. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of CNS functions and diseases, including neuroprotection, pain, and addiction.[2]

Quantitative Data for a Representative Sigma-1 Receptor Ligand

The following table presents the binding affinity of a compound with a related morpholine-containing structure for sigma-1 and sigma-2 receptors.

Compound IDStructureσ₁ Receptor Ki (nM)[7]σ₂ Receptor Ki (nM)[7]
Compound 4b 2,7-diazaspiro[3.5]nonane derivative2.727
Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol details a radioligand binding assay to assess the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Animal brain tissue homogenates (e.g., guinea pig brain) or cell membranes expressing the sigma-1 receptor

  • [³H]-(+)-Pentazocine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Haloperidol or (+)-pentazocine (for non-specific binding determination)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare brain tissue homogenates or cell membranes according to standard laboratory procedures.

  • In a 96-well microplate, add the membrane preparation, assay buffer, and various concentrations of the test compound.

  • For total binding wells, add vehicle (DMSO).

  • For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM) or (+)-pentazocine.

  • Initiate the binding reaction by adding [³H]-(+)-pentazocine at a concentration near its Kd.

  • Incubate the plate, typically at room temperature, for a sufficient duration to allow binding to reach equilibrium (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration over glass fiber filters pre-soaked in a suitable buffer.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific from total binding.

  • Determine the IC₅₀ of the test compound through non-linear regression of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Effects Sigma1R_BiP Sigma-1 Receptor-BiP Complex ER_Stress ER Stress Sigma1R_Active Active Sigma-1 Receptor Ion_Channels Ion Channels (e.g., NMDA-R, K+) Ca_Signaling Calcium Signaling Neuroprotection Neuroprotection Ligand Phenethylmorpholine Ligand

References

Application of 4-(4-Bromophenethyl)morpholine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the current date, there is no publicly available scientific literature detailing the specific application of 4-(4-Bromophenethyl)morpholine in oncology research. The following application notes and protocols are based on the broader class of morpholine derivatives, which have been a subject of investigation in the development of novel anticancer agents. The morpholine ring is a key pharmacophore that is often incorporated into larger molecules to enhance their therapeutic properties.

Application Notes: Morpholine Derivatives in Oncology

Morpholine, a versatile heterocyclic compound, is a privileged scaffold in medicinal chemistry and has been incorporated into numerous molecules investigated for anticancer activity. Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a compound, often leading to improved potency and drug-like characteristics. Research into morpholine derivatives in oncology has explored several mechanisms of action, including the inhibition of crucial cellular processes for cancer cell proliferation and survival.

Key areas of investigation for morpholine derivatives in oncology include:

  • Topoisomerase II Inhibition: Certain novel substituted morpholine derivatives have been synthesized and evaluated as potential topoisomerase II inhibitors. Topoisomerase II is a vital enzyme for DNA replication and repair, making it a key target for cancer therapy.

  • Cytotoxic Activity against Cancer Cell Lines: A variety of morpholine-containing compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), neuroblastoma (SHSY-5Y), and colon cancer (SW480).

  • Induction of Apoptosis: Some morpholine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. For instance, certain triazene-appended morpholine chalcones have been found to induce apoptosis through the intrinsic pathway involving mitochondria and the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: The ability to halt the cell cycle is another important anticancer mechanism. Morpholine substituted quinazoline derivatives have been observed to cause cell cycle arrest at the G0/G1 phase in neuroblastoma cells.

  • Anti-Metastatic Effects: Beyond inhibiting proliferation, some morpholine compounds have shown potential in preventing cancer cell migration and invasion, which are key steps in metastasis.

The structural diversity of morpholine derivatives allows for fine-tuning of their biological activity, making them a promising area for the development of new cancer therapeutics.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various morpholine derivatives against different cancer cell lines as reported in the literature.

Table 1: IC50 Values of Substituted Morpholine Derivatives against Breast Cancer Cells

CompoundCell LineIC50 (µg/mL)
M5MDA-MB-23181.92
M2MDA-MB-23188.27
Other Tested CompoundsMDA-MB-231>115

Data from a study on novel substituted morpholine derivatives as potential topoisomerase II inhibitors.

Table 2: IC50 Values of Pyrimidine-Morpholine Hybrids against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2gSW480 (Colorectal Carcinoma)5.10 ± 2.12
2gMCF-7 (Breast Carcinoma)19.60 ± 1.13
Other Derivatives (2a-2h)SW480 & MCF-75.12 - 117.04

Data from a study on pyrimidine-morpholine hybrids as antiproliferative agents.

Table 3: IC50 Values of a Triazene-Appended Morpholine Chalcone (Compound 22)

CompoundCell LineIC50 (µM)
Compound 22MDA-MB-231 (Breast Cancer)20
Compound 22SW480 (Colon Cancer)12.5

Data from a study on triazene-appended morpholine chalcones targeting cancer cells.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the anticancer potential of morpholine derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the antiproliferative effects of compounds on cancer cells.

Objective: To determine the concentration of a morpholine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Morpholine derivative stock solution (in DMSO)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a Multiskan plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a morpholine derivative on the cell cycle progression of cancer cells.

Objective: To identify if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • Cancer cell line (e.g., SHSY-5Y)

  • 6-well plates

  • Morpholine derivative

  • Complete growth medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of the morpholine derivative (e.g., 10.0 µM) or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Visualizations

Signaling and Experimental Workflow Diagrams

G cluster_0 Upstream Signals cluster_1 Cellular Targets cluster_2 Cellular Effects Morpholine_Derivative Morpholine_Derivative Topoisomerase_II Topoisomerase_II Morpholine_Derivative->Topoisomerase_II Inhibition Mitochondria Mitochondria Morpholine_Derivative->Mitochondria Cell_Cycle_Regulators Cell_Cycle_Regulators Morpholine_Derivative->Cell_Cycle_Regulators Modulation DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation ROS_Generation Mitochondria->ROS_Generation Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Regulators->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Generation->Apoptosis

Caption: Proposed mechanism of action for anticancer morpholine derivatives.

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Morpholine Derivative (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

G Start Start Seed_Treat_Cells Seed and Treat Cells with Morpholine Derivative Start->Seed_Treat_Cells Harvest_Cells Harvest Cells (Trypsinization) Seed_Treat_Cells->Harvest_Cells Fix_Cells Fix Cells in ice-cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide (contains RNase A) Fix_Cells->Stain_Cells Analyze_Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Analyze_Flow_Cytometry Determine_Distribution Determine Cell Cycle Phase Distribution Analyze_Flow_Cytometry->Determine_Distribution End End Determine_Distribution->End

Caption: Experimental workflow for cell cycle analysis.

Application Notes and Protocols for the Development of 4-(4-Bromophenethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel derivatives of 4-(4-bromophenethyl)morpholine. The morpholine moiety is a privileged structure in medicinal chemistry, known for its favorable physicochemical and metabolic properties, and its presence in a wide range of biologically active compounds.[1] Derivatives of this compound are of significant interest for their potential applications in treating central nervous system (CNS) disorders, cancer, and inflammatory conditions.[2][3]

The strategic derivatization of the this compound scaffold, particularly at the 4-bromophenyl position, allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.[4][5][6]

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of synthesized derivatives, illustrating a potential SAR study. This data is for illustrative purposes to guide researchers in their data presentation.

Compound IDModification at 4-position of Phenyl RingTarget/AssayIC50 (nM)Ki (nM)Notes
Parent -BrSigma-1 Receptor Binding250180Starting Material
DERIV-01 -PhenylSigma-1 Receptor Binding12095Increased affinity with phenyl substitution.
DERIV-02 -4-MethoxyphenylSigma-1 Receptor Binding8560Electron-donating group enhances affinity.
DERIV-03 -4-TrifluoromethylphenylSigma-1 Receptor Binding350290Electron-withdrawing group reduces affinity.
DERIV-04 -N-PhenylamineSigma-1 Receptor Binding9875Amino substitution shows good affinity.
DERIV-05 -N-MorpholineSigma-1 Receptor Binding150110Bulky amine decreases affinity slightly.
DERIV-06 -ThiopheneSigma-1 Receptor Binding11085Heteroaromatic substitution is well-tolerated.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound derivatives via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established procedures and may require optimization for specific substrates.[7][8]

Protocol 1: Synthesis of Aryl Derivatives via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.[8][9][10]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0 equivalents)[9]

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane and water. Stir the mixture for 5 minutes. Add the palladium catalyst and ligand.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Amino Derivatives via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with various primary or secondary amines.[11][12][13]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)[11][14]

  • Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents)[7][11]

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound and the amine to the vessel, followed by the anhydrous solvent.

  • Inert Atmosphere: Seal the vessel and maintain under a positive pressure of inert gas.

  • Reaction: Stir the reaction mixture at room temperature or heat to 70-100 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Protocol for a Sigma-1 Receptor Binding Assay

This protocol provides a general framework for evaluating the binding affinity of synthesized derivatives to the Sigma-1 receptor, a common target for CNS-active compounds.

Materials:

  • Synthesized derivatives of this compound

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Membrane homogenates from cells expressing the Sigma-1 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds in the binding buffer.

  • Incubation: In a 96-well plate, add the membrane homogenates, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key workflows and concepts in the development of this compound derivatives.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base aryl_deriv Aryl Derivatives suzuki->aryl_deriv amino_deriv Amino Derivatives buchwald->amino_deriv G cluster_workflow Biological Screening Workflow synthesis Compound Synthesis binding Primary Screening (Receptor Binding Assay) synthesis->binding Library of Derivatives functional Secondary Screening (Functional Assay) binding->functional Active Hits in_vivo In Vivo Testing (Animal Models) functional->in_vivo Confirmed Hits lead_opt Lead Optimization in_vivo->lead_opt Lead Compounds G cluster_pathway Hypothetical Signaling Pathway ligand Derivative receptor Sigma-1 Receptor ligand->receptor Binds to effector Effector Protein receptor->effector Modulates second_messenger Second Messenger effector->second_messenger Activates cellular_response Cellular Response (e.g., Neurite Outgrowth) second_messenger->cellular_response Initiates

References

Application Notes and Protocols for 4-(4-Bromophenethyl)morpholine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive literature and database search, it has been determined that there is currently no publicly available information, quantitative data, or established protocols detailing the use of 4-(4-Bromophenethyl)morpholine in high-throughput screening (HTS) assays. The search included scientific databases, chemical supplier information, and patent literature.

While the morpholine scaffold itself is a well-recognized privileged structure in medicinal chemistry, featured in numerous approved drugs and bioactive molecules, the specific compound this compound is not documented in the context of large-scale screening campaigns.[1][2][3][4] The available information primarily pertains to a structurally related compound, 4-(4-Bromophenyl)morpholine, which is described as a versatile chemical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[5][6][7][8][9][10][11]

General Application Framework for a Novel Compound in HTS:

Given the absence of specific data for this compound, this document provides a generalized framework and hypothetical protocols for how a researcher might approach the integration of a novel, uncharacterized compound such as this into a high-throughput screening workflow. This serves as a template that can be adapted once preliminary biological activity is identified.

I. Hypothetical High-Throughput Screening Workflow

The following diagram illustrates a standard workflow for assessing a novel compound in a high-throughput screening setting.

HTS_Workflow cluster_prep Compound Preparation cluster_assay Biochemical/Cell-Based Assay cluster_analysis Data Analysis Compound This compound Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Serial Dilution Plate (e.g., 11-point, 1:3 dilution) Compound->Serial_Dilution Assay_Plate Assay Plate Stamping (nL volume transfer) Serial_Dilution->Assay_Plate Reagent_Add Addition of Biological Reagents (e.g., Enzyme, Cells, Substrate) Assay_Plate->Reagent_Add Assay Start Incubation Incubation (Specified Time & Temperature) Reagent_Add->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Data Transfer Normalization Data Normalization (% Inhibition / % Activation) Raw_Data->Normalization Curve_Fitting Concentration-Response Curve Fitting (e.g., 4-parameter) Normalization->Curve_Fitting Hit_ID Hit Identification (Based on Potency & Efficacy) Curve_Fitting->Hit_ID

Caption: Generalized workflow for high-throughput screening of a novel compound.

II. Proposed Experimental Protocols (Hypothetical)

The following are template protocols that would need to be optimized for a specific biological target.

A. Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Assay)

This protocol is designed to screen for inhibitors of a specific kinase.

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 10 mM to 0.17 µM).

    • Using an acoustic liquid handler, transfer 20-50 nL of the compound dilutions to a 384-well, low-volume, white, solid-bottom assay plate. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).

  • Assay Procedure:

    • Add 2.5 µL of a 2X kinase/substrate solution in kinase buffer to each well.

    • Add 2.5 µL of a 2X ATP solution (concentration at or near the Km for the specific kinase).

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to mix.

    • Incubate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls to calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Protocol: Cell Viability Assay (e.g., using CellTiter-Glo® Assay)

This protocol is for assessing the cytotoxic or cytostatic effects of the compound on a cancer cell line.

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in the appropriate growth medium.

    • Seed 5,000 cells in 20 µL of medium per well into a 384-well, white, clear-bottom assay plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the assay plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

III. Data Presentation (Hypothetical)

Should screening be performed, the quantitative data would be summarized as follows.

Table 1: Hypothetical HTS Data for this compound

Assay TypeTarget/Cell LineParameterValue (µM)
Kinase InhibitionKinase XIC50Data Not Available
Cell ViabilityMCF-7GI50Data Not Available
GPCR AntagonismGPCR YIC50Data Not Available

Currently, no quantitative data is available for this compound in any high-throughput screening assay.

IV. Potential Signaling Pathways to Investigate

Given that the morpholine moiety is present in inhibitors of various signaling pathways, the following diagram outlines a potential pathway to investigate if initial screening suggests anti-cancer activity.

PI3K_Pathway cluster_membrane cluster_cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway, a common target in cancer drug discovery.

While this compound is commercially available, its biological activity and potential applications in high-throughput screening remain uncharacterized in published literature. The protocols and workflows provided here are intended as a general guide for researchers interested in evaluating this and other novel compounds for potential therapeutic value. Any screening efforts would first require the identification of a relevant biological target or phenotype, followed by assay development and optimization.

References

Application Notes and Protocols for the Laboratory Preparation of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenethyl)morpholine is a tertiary amine containing a morpholine scaffold, a privileged structure in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. The presence of a bromophenyl group provides a versatile handle for further functionalization, making this compound a valuable building block in the synthesis of novel therapeutic agents. This document provides detailed protocols for two common and effective methods for the laboratory preparation of this compound: N-alkylation of morpholine and reductive amination.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes described in this document.

ParameterMethod 1: N-AlkylationMethod 2: Reductive Amination
Starting Materials Morpholine, 2-(4-Bromophenyl)ethyl bromideMorpholine, (4-Bromophenyl)acetaldehyde
Key Reagents Potassium carbonate (K₂CO₃)Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Acetonitrile (CH₃CN)Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)
Molar Ratio (Amine:Electrophile/Aldehyde) 1.2 : 11.2 : 1
Reaction Temperature Reflux (approx. 82 °C)Room Temperature
Reaction Time 12-24 hours4-12 hours
Typical Yield 75-90%70-85%
Purification Method Extraction followed by column chromatographyExtraction followed by column chromatography
Molecular Formula C₁₂H₁₆BrNOC₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol 270.17 g/mol

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Synthesis via N-Alkylation of Morpholine

This method involves the direct alkylation of morpholine with a suitable 2-(4-bromophenyl)ethyl halide. The protocol is based on general procedures for the N-alkylation of secondary amines.[1]

Diagram of the Experimental Workflow:

cluster_0 Precursor Synthesis cluster_1 N-Alkylation cluster_2 Work-up and Purification Start_Alcohol 2-(4-Bromophenyl)ethanol Step_Bromination Bromination Start_Alcohol->Step_Bromination Reagent_PBr3 Phosphorus tribromide (PBr₃) Reagent_PBr3->Step_Bromination Product_Bromide 2-(4-Bromophenyl)ethyl bromide Step_Bromination->Product_Bromide Step_Alkylation N-Alkylation (Reflux) Product_Bromide->Step_Alkylation Start_Morpholine Morpholine Start_Morpholine->Step_Alkylation Reagent_Base Potassium Carbonate (K₂CO₃) Reagent_Base->Step_Alkylation Solvent_ACN Acetonitrile (CH₃CN) Solvent_ACN->Step_Alkylation Step_Workup Aqueous Work-up & Extraction Step_Alkylation->Step_Workup Step_Purification Column Chromatography Step_Workup->Step_Purification Final_Product This compound Step_Purification->Final_Product

Caption: Workflow for the N-alkylation synthesis of this compound.

1.1. Preparation of 2-(4-Bromophenyl)ethyl bromide (Precursor)

  • Materials:

    • 2-(4-Bromophenyl)ethanol

    • Phosphorus tribromide (PBr₃)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-bromophenyl)ethanol (1.0 eq.) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and stir for 15 minutes.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-bromophenyl)ethyl bromide, which can be used in the next step without further purification.

1.2. N-Alkylation Reaction

  • Materials:

    • Morpholine

    • 2-(4-Bromophenyl)ethyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a dry round-bottom flask, add morpholine (1.2 eq.) and dissolve it in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

    • To the stirred suspension, add a solution of 2-(4-bromophenyl)ethyl bromide (1.0 eq.) in anhydrous acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Method 2: Synthesis via Reductive Amination

This method involves the reaction of morpholine with (4-bromophenyl)acetaldehyde in the presence of a mild reducing agent.

Diagram of the Experimental Workflow:

cluster_0 Reductive Amination cluster_1 Work-up and Purification Start_Aldehyde (4-Bromophenyl)acetaldehyde Step_Amination Reductive Amination (Room Temperature) Start_Aldehyde->Step_Amination Start_Morpholine Morpholine Start_Morpholine->Step_Amination Reagent_Reducing Sodium triacetoxyborohydride (NaBH(OAc)₃) Reagent_Reducing->Step_Amination Solvent_DCM Dichloromethane (CH₂Cl₂) Solvent_DCM->Step_Amination Step_Workup Aqueous Work-up & Extraction Step_Amination->Step_Workup Step_Purification Column Chromatography Step_Workup->Step_Purification Final_Product This compound Step_Purification->Final_Product

Caption: Workflow for the reductive amination synthesis of this compound.

  • Materials:

    • (4-Bromophenyl)acetaldehyde

    • Morpholine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve (4-bromophenyl)acetaldehyde (1.0 eq.) and morpholine (1.2 eq.) in anhydrous dichloromethane.

    • Stir the solution at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture vigorously for 30 minutes, then separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Signaling Pathway Context (Hypothetical)

While the specific biological activity of this compound is not extensively documented, related N-alkylated morpholine derivatives have been investigated as inhibitors of signaling pathways implicated in cancer, such as the PI3K/Akt pathway. The following diagram illustrates a simplified representation of this pathway and the hypothetical point of intervention for such inhibitors.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Cell_Response Cell Proliferation & Survival Downstream->Cell_Response Inhibitor This compound (or derivative) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a morpholine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Bromophenethyl)morpholine. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • N-Alkylation of Morpholine: This route involves the reaction of morpholine with a 4-bromophenethyl halide, such as 1-(2-bromoethyl)-4-bromobenzene, in the presence of a base.

  • Reductive Amination: This one-pot reaction involves the condensation of morpholine with (4-bromophenyl)acetaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product.

Q2: I am observing a low yield in my N-alkylation reaction. What are the potential causes and solutions?

A2: Low yields in the N-alkylation of morpholine can stem from several factors. A common issue is the formation of quaternary ammonium salts due to dialkylation, especially if the alkylating agent is highly reactive. To mitigate this, using a slight excess of morpholine can favor the desired mono-alkylation. Another factor can be the choice of base and solvent. A moderately strong, non-nucleophilic base like potassium carbonate is often effective. The solvent should be polar aprotic, such as acetonitrile or DMF, to facilitate the SN2 reaction. Incomplete reaction due to insufficient heating or reaction time can also lead to low yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Q3: During my reductive amination, I am getting significant amounts of a side product corresponding to the alcohol of the starting aldehyde. How can I prevent this?

A3: The formation of the alcohol byproduct, in this case, (4-bromophenyl)ethanol, is a result of the direct reduction of the starting aldehyde, (4-bromophenyl)acetaldehyde, by the reducing agent. To minimize this, it is crucial to use a reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a milder and more selective reducing agent compared to sodium borohydride (NaBH₄). Performing the reaction in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) can also favor iminium ion formation and subsequent reduction over direct aldehyde reduction.

Q4: What are the best practices for purifying this compound?

A4: The basic nature of the morpholine nitrogen can make purification by silica gel chromatography challenging, often leading to tailing of the product peak. To improve separation, the silica gel can be pre-treated with a small amount of a tertiary amine, like triethylamine (typically 1-2% in the eluent), to neutralize acidic sites. Alternatively, using a different stationary phase, such as alumina, can be beneficial. Recrystallization is another effective method for purification, particularly for removing minor impurities. A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of Morpholine
Symptom Possible Cause Suggested Solution
Low conversion of starting materials1. Insufficient reaction time or temperature.2. Inactive alkylating agent.1. Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary.2. Check the purity and integrity of the 1-(2-bromoethyl)-4-bromobenzene.
Formation of multiple products1. Dialkylation of morpholine leading to a quaternary ammonium salt.2. Side reactions of the alkylating agent.1. Use a slight excess of morpholine relative to the alkylating agent.2. Ensure anhydrous reaction conditions to prevent hydrolysis of the alkylating agent.
Difficulty in product isolationThe product may be soluble in the aqueous phase during workup.Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction with an organic solvent. Perform multiple extractions.
Issue 2: Challenges in Reductive Amination
Symptom Possible Cause Suggested Solution
Predominant formation of (4-bromophenyl)ethanolThe reducing agent is reducing the aldehyde faster than the iminium ion.Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Incomplete reaction1. Inefficient iminium ion formation.2. Deactivation of the reducing agent.1. Add a catalytic amount of acetic acid to promote iminium ion formation.2. Ensure anhydrous conditions as many reducing agents are water-sensitive.
Complex product mixtureThe aldehyde may be unstable and undergo self-condensation or polymerization.Use freshly prepared or purified (4-bromophenyl)acetaldehyde.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and analogous compounds.

Synthesis RouteReactantsBase/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
N-AlkylationMorpholine, 1-(2-bromoethyl)-4-bromobenzeneK₂CO₃AcetonitrileReflux6-12~70-85
Reductive AminationMorpholine, (4-bromophenyl)acetaldehydeNaBH(OAc)₃DichloromethaneRoom Temp12-24~65-80

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • Morpholine

  • 1-(2-bromoethyl)-4-bromobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Add 1-(2-bromoethyl)-4-bromobenzene (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC.

  • After completion (typically 6-12 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine) to afford this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • Morpholine

  • (4-bromophenyl)acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of (4-bromophenyl)acetaldehyde (1.0 equivalent) in anhydrous dichloromethane, add morpholine (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine) to yield this compound.

Visualizations

Synthesis_Workflow cluster_alkylation N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway A1 Morpholine A_Reaction Reaction in Acetonitrile (Reflux) A1->A_Reaction A2 1-(2-bromoethyl)-4-bromobenzene A2->A_Reaction A3 Base (K2CO3) A3->A_Reaction A_Workup Workup & Purification A_Reaction->A_Workup A_Product This compound A_Workup->A_Product B1 Morpholine B_Iminium Iminium Ion Formation B1->B_Iminium B2 (4-bromophenyl)acetaldehyde B2->B_Iminium B_Reduction Reduction (NaBH(OAc)3) B_Iminium->B_Reduction B_Workup Workup & Purification B_Reduction->B_Workup B_Product This compound B_Workup->B_Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Yield cluster_alkylation_issues N-Alkylation Issues cluster_amination_issues Reductive Amination Issues Start Low Yield Observed Reaction_Type Which Synthetic Route? Start->Reaction_Type A_Check_TLC Analyze TLC for Starting Material Reaction_Type->A_Check_TLC  N-Alkylation B_Check_TLC Analyze TLC for Aldehyde & Alcohol Reaction_Type->B_Check_TLC Reductive Amination   A_Incomplete Incomplete Reaction A_Check_TLC->A_Incomplete Yes A_Side_Products Side Products Present A_Check_TLC->A_Side_Products No A_Solution1 Increase Reaction Time/Temperature A_Incomplete->A_Solution1 A_Solution2 Use Excess Morpholine A_Side_Products->A_Solution2 B_Alcohol Alcohol Byproduct Observed B_Check_TLC->B_Alcohol Alcohol Present B_Aldehyde Unreacted Aldehyde B_Check_TLC->B_Aldehyde Aldehyde Present B_Solution1 Use NaBH(OAc)3 B_Alcohol->B_Solution1 B_Solution2 Add Catalytic Acid B_Aldehyde->B_Solution2

Caption: Troubleshooting guide for low yield.

Technical Support Center: Purification of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-(4-Bromophenethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the scale of the purification and the nature of the impurities present.

Q2: Why is my this compound streaking or showing poor separation on a silica gel column?

A2: The morpholine nitrogen in your compound is basic. This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction can cause peak tailing, streaking, and sometimes irreversible adsorption to the column, resulting in poor separation and low recovery.

Q3: How can I improve the column chromatography of my basic morpholine compound?

A3: To counteract the basicity of the morpholine moiety, you can add a small amount of a basic modifier to your eluent system. A common and effective strategy is to add 0.5-2% triethylamine (Et3N) to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to improved peak shape and better recovery of your compound.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated and cools too quickly. To address this, you can try using a lower-boiling point solvent, using a more dilute solution, and allowing it to cool down more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Q5: What are the likely impurities I might encounter after the synthesis of this compound?

A5: Common impurities may include unreacted starting materials, such as morpholine or 1-bromo-4-(2-bromoethyl)benzene. Side products could include the product of over-alkylation or elimination byproducts. If the starting materials are not pure, impurities from those could also be present in your crude product.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound not moving from the baseline (Rf ≈ 0) Eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Compound streaking or tailing on TLC/column The basic morpholine nitrogen is interacting strongly with the acidic silica gel.Add 0.5-2% triethylamine to your eluent system to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like neutral alumina.
Low recovery of the product The compound is irreversibly adsorbed onto the silica gel.Use a deactivated silica gel (pre-treated with a base) or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also significantly improve recovery.
Poor separation from an impurity The chosen solvent system does not provide adequate resolution between your product and the impurity.Systematically screen for a different solvent system using thin-layer chromatography (TLC). Aim for a solvent mixture that gives your product an Rf value of around 0.3-0.4 and maximizes the separation from the impurity.
Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent The solvent is not polar enough to dissolve the compound.Choose a more polar solvent or a solvent mixture. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.
No crystals form upon cooling The solution is not saturated, or the compound is too soluble in the cold solvent.Reduce the volume of the solvent by gentle heating under a stream of nitrogen, then allow it to cool again. If crystals still do not form, try adding a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then heat until it is clear and cool slowly.
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling is too rapid.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the meniscus can help initiate crystallization.
Crystals are colored or appear impure Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound. These values are based on the purification of structurally similar compounds and may require optimization for your specific reaction mixture.

Purification Technique Parameter Typical Value/Range Notes
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard for most organic purifications.
Eluent SystemHexane/Ethyl Acetate with 0.5% TriethylamineStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Expected Rf0.3 - 0.4In a well-chosen eluent system for good separation.
Recrystallization Suitable SolventsIsopropanol, Ethanol, or Ethyl Acetate/Hexane mixtureA solvent screening is recommended to find the optimal solvent or solvent pair.
Expected Yield70-90%Highly dependent on the purity of the crude material and the chosen solvent.
Expected Purity>98% (by HPLC or NMR)Can be very high if the correct solvent is chosen and the procedure is performed carefully.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate).

    • To each developing solvent, add 0.5% triethylamine.

    • Identify a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the chosen eluent (including the triethylamine).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution by TLC to identify the fractions containing your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

    • Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve your compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_purification Purification Method start Crude this compound check_impurities Assess Impurity Profile (TLC/NMR) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid column_chrom Column Chromatography end_product Pure this compound column_chrom->end_product recrystallization Recrystallization recrystallization->end_product is_solid->column_chrom No (Oily) high_purity Is the crude purity >90%? is_solid->high_purity Yes high_purity->column_chrom No high_purity->recrystallization Yes

Caption: Decision workflow for selecting the appropriate purification technique.

ChromatographyTroubleshooting start Poor Separation in Column Chromatography check_tailing Is there peak tailing or streaking? start->check_tailing add_tea Add 0.5-2% Triethylamine to Eluent check_tailing->add_tea Yes check_rf Is the Rf value too low or too high? check_tailing->check_rf No adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity Yes check_resolution Are peaks poorly resolved? check_rf->check_resolution No change_solvent Try a Different Solvent System (e.g., DCM/MeOH) check_resolution->change_solvent Yes

Caption: Troubleshooting flowchart for column chromatography issues.

Technical Support Center: Synthesis of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Bromophenethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods are the N-alkylation of morpholine with a 2-(4-bromophenyl)ethyl halide (e.g., bromide or chloride) and the reductive amination of 4-bromophenylacetaldehyde with morpholine.[1][2][3][4] Each route has its own set of advantages and potential challenges.

Q2: Which reducing agent is recommended for the reductive amination route?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent due to its mildness and selectivity for iminium ions over ketones or aldehydes.[2][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises concerns about cyanide toxicity.[2] Sodium borohydride (NaBH₄) can be used, but may reduce the starting aldehyde if the imine formation is not complete.[2]

Q3: What is a typical solvent for the N-alkylation of morpholine?

A3: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used to facilitate the Sₙ2 reaction.[6] The choice of solvent can influence reaction rate and side product formation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or iodine can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.

Q5: What are the expected melting point and molecular weight of this compound?

A5: The molecular weight of this compound is approximately 270.17 g/mol . The reported melting point can vary, but it is typically in the range of 61-63°C.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Reagents Verify the quality and purity of starting materials. 4-Bromophenethyl halides can degrade over time. 4-Bromophenylacetaldehyde is prone to polymerization. Use freshly prepared or purified reagents.
Inefficient Reducing Agent (Reductive Amination) Ensure the reducing agent is fresh and was stored under anhydrous conditions. Consider switching to a more robust reducing agent like NaBH(OAc)₃.[5]
Incomplete Imine Formation (Reductive Amination) Allow sufficient time for the aldehyde and morpholine to form the imine before adding the reducing agent.[2] The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.[7]
Poor Leaving Group (N-Alkylation) If using 2-(4-bromophenyl)ethyl chloride, the reaction may be sluggish. Consider converting it to the corresponding bromide or iodide, which are better leaving groups.
Incorrect pH (Reductive Amination) The pH of the reaction mixture is crucial for imine formation. A slightly acidic medium (pH 4-6) is generally optimal.[2] This can be achieved by adding a small amount of acetic acid.
Problem 2: Formation of Side Products/Impurities
Potential Cause Suggested Solution
Over-alkylation of Morpholine This is less common with secondary amines like morpholine but can occur under harsh conditions. Use a slight excess of morpholine to favor the desired product.
Reduction of Aldehyde (Reductive Amination) If using a strong reducing agent like NaBH₄, it may reduce the starting aldehyde to 4-bromophenethyl alcohol.[2] Add the reducing agent portion-wise at a lower temperature (0 °C) or switch to a milder reagent like NaBH(OAc)₃.[2][5]
Polymerization of Aldehyde 4-Bromophenylacetaldehyde is unstable and can polymerize, especially in the presence of acid or base. Use the aldehyde immediately after preparation or purification and keep it cold.
Elimination Reaction The 2-(4-bromophenyl)ethyl halide can undergo elimination to form 4-bromostyrene, especially with a strong, non-nucleophilic base. Use a milder base like K₂CO₃ or Et₃N.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Co-elution of Starting Material and Product If the starting material and product have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system. A gradient elution from low to high polarity (e.g., hexanes to ethyl acetate) may be effective.
Presence of Triphenylphosphine Oxide If triphenylphosphine was used in the synthesis of the starting halide, the resulting triphenylphosphine oxide can be difficult to remove.[8] It can sometimes be removed by precipitation from a non-polar solvent like hexanes or by using a modified column chromatography procedure.[8]
Product is an Oil Instead of a Solid If the product is not crystallizing, it may be due to impurities. Try to purify further by column chromatography. If the product is pure but oily, try trituration with a non-polar solvent like cold hexanes or pentane to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Imine Formation: To a solution of 4-bromophenylacetaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (MeOH), add morpholine (1.1 eq).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq) or molecular sieves to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via N-Alkylation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of morpholine (1.2 eq) in acetonitrile (MeCN), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add 1-(2-bromoethyl)-4-bromobenzene (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for MeCN) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventRelative ReactivitySelectivityKey Considerations
NaBH(OAc)₃DCE, THFMildHighPreferred for sensitive substrates; tolerates many functional groups.[5]
NaBH₃CNMeOH, MeCNMildHighEffective, but toxic cyanide byproducts.[2]
NaBH₄MeOH, EtOHStrongModerateCan reduce the starting aldehyde; requires careful control of conditions.[2]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reagents Combine Aldehyde/Halide and Morpholine start->reagents reaction Reaction: - Add Reducing Agent (if needed) - Heat (if needed) reagents->reaction monitor Monitor Progress (TLC/LCMS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Work-up & Extraction complete->workup Yes purify Purification (Column Chromatography) workup->purify product Pure Product purify->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide problem problem question question solution solution p1 Problem: Low Yield q1 Which route? Reductive Amination or N-Alkylation? p1->q1 q2 Is imine formation confirmed? q1->q2 Reductive Amination q3 Is leaving group reactive enough? q1->q3 N-Alkylation s1 Use dehydrating agent (e.g., molecular sieves). Allow more time before adding reductant. q2->s1 No s2 Check reducing agent activity. Use a milder, more selective agent like NaBH(OAc)3. q2->s2 Yes s4 Check reagent purity. Use fresh aldehyde/halide. s2->s4 s3 Switch from -Cl to -Br or -I. Increase reaction temperature. q3->s3 No q3->s4 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Optimizing Reaction Conditions for Phenethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of phenethylmorpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 4-phenethylmorpholine and its derivatives?

A1: The two most common and effective methods for synthesizing 4-phenethylmorpholine derivatives are:

  • N-Alkylation: This involves the reaction of morpholine (or a derivative) with a phenethyl halide, such as 2-phenylethyl bromide, in the presence of a base. This is a classical SN2 reaction.

  • Reductive Amination: This is a two-step, one-pot process where morpholine reacts with a phenylacetaldehyde derivative to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the final product.[1]

Q2: Which synthetic route, N-alkylation or reductive amination, is generally preferred?

A2: The choice of synthetic route depends on several factors, including the availability and stability of starting materials, desired reaction conditions, and scale.

  • N-Alkylation is often straightforward but may require higher temperatures and longer reaction times. A potential side reaction is the elimination of the phenethyl halide to form styrene.

  • Reductive Amination typically proceeds under milder conditions and can have shorter reaction times. However, the starting phenylacetaldehyde can be unstable, and the process requires a stoichiometric amount of a reducing agent.[2]

Q3: What are the common side products in the N-alkylation of morpholine with 2-phenylethyl bromide?

A3: The primary side product of concern is styrene , which can form via an E2 elimination reaction promoted by the base. Additionally, if the reaction is not driven to completion, unreacted starting materials will be present. In some cases, with highly reactive alkylating agents or under forcing conditions, quaternary ammonium salt formation (dialkylation) could occur, though this is less common with secondary amines like morpholine compared to primary amines.

Q4: How can I purify the final phenethylmorpholine derivative?

A4: Purification is most commonly achieved through flash column chromatography on silica gel. The choice of eluent is critical and usually involves a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). For basic compounds like phenethylmorpholine, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent peak tailing and improve separation.[3] If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.

Q5: What is the relevance of the PI3K/Akt/mTOR signaling pathway to phenethylmorpholine derivatives?

A5: The morpholine moiety is a key structural feature in many inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Therefore, phenethylmorpholine derivatives may serve as scaffolds for the development of novel PI3K/Akt/mTOR inhibitors for therapeutic applications.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield in N-Alkylation
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC. Be cautious of promoting elimination side reactions at excessively high temperatures.
Poor Quality of Reagents Ensure that the morpholine and phenethyl halide are pure and dry. Use a fresh, anhydrous base (e.g., finely ground, and dried K₂CO₃).
Inappropriate Base The choice of base is critical. A weak or sterically hindered base may not be effective. Consider using a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate.
Solvent Effects Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions. Ensure the solvent is anhydrous.
Side Reaction (Elimination) If styrene formation is significant (detectable by GC-MS or NMR of the crude product), consider using a less hindered base or lowering the reaction temperature.
Problem 2: Low Conversion in Reductive Amination
Potential Cause Troubleshooting Steps
Degradation of Phenylacetaldehyde Phenylacetaldehyde and its derivatives can be prone to self-condensation or oxidation. Use freshly distilled or commercially available high-purity aldehyde.
Inactive Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly in a desiccator.
Inefficient Imine/Enamine Formation The initial condensation may be slow. Adding a catalytic amount of a weak acid like acetic acid can sometimes facilitate this step, particularly with less reactive ketones or aldehydes.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. Typically, a slight excess of the amine and reducing agent relative to the aldehyde is used.
pH of the Reaction Mixture The pH can be critical for reductive amination. For some reducing agents like sodium cyanoborohydride (NaBH₃CN), a slightly acidic pH is required for optimal reactivity.
Problem 3: Difficulty in Product Purification
Issue Solution
Co-elution with Starting Materials If the product and starting materials have similar Rf values, optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. An initial basic wash of the crude product can remove unreacted acidic starting materials if applicable.
Product Streaking on TLC/Column For basic compounds like phenethylmorpholine, add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress the interaction with acidic silica gel.[3]
Oily Product That Won't Solidify If the product is an oil, purification by column chromatography is the standard method. If a solid is expected, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Phenethylmorpholine Derivatives

ParameterN-Alkylation of MorpholineReductive Amination of Phenylacetaldehyde
Starting Materials Morpholine, 2-Phenylethyl bromideMorpholine, Phenylacetaldehyde
Key Reagents/Catalysts Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvent Acetonitrile, DMFDichloromethane (DCM), 1,2-Dichloroethane (DCE)
Reaction Temperature Room temperature to reflux (e.g., 80-120 °C)Room temperature
Reaction Time 4 - 24 hours1 - 12 hours
Reported Yield 70-90%75-95%
Key Advantages Straightforward procedure, readily available starting materials.Milder reaction conditions, avoids the use of alkyl halides.
Key Disadvantages Higher temperatures may be required, potential for elimination side products.Phenylacetaldehyde can be unstable, requires a stoichiometric reducing agent.
Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenethylmorpholine via N-Alkylation

This protocol describes the synthesis of 4-phenethylmorpholine from morpholine and 2-phenylethyl bromide.

Materials:

  • Morpholine

  • 2-Phenylethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 eq.) and anhydrous acetonitrile (10 mL per mmol of morpholine).

  • Add finely ground anhydrous potassium carbonate (2.0 eq.).

  • To the stirred suspension, add 2-phenylethyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% triethylamine) to afford the pure 4-phenethylmorpholine.

Protocol 2: Synthesis of 4-Phenethylmorpholine via Reductive Amination

This protocol details the synthesis of 4-phenethylmorpholine from morpholine and phenylacetaldehyde using sodium triacetoxyborohydride.

Materials:

  • Morpholine

  • Phenylacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, dissolve phenylacetaldehyde (1.0 eq.) in anhydrous DCM (15 mL per mmol of aldehyde).

  • Add morpholine (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq.) to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% triethylamine) to yield pure 4-phenethylmorpholine.

Mandatory Visualizations

experimental_workflow cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route A1 Morpholine + 2-Phenylethyl bromide A2 Add Base (K₂CO₃) in Acetonitrile A1->A2 A3 Reflux (12-24h) A2->A3 A4 Workup & Purification A3->A4 A5 4-Phenethylmorpholine A4->A5 B1 Morpholine + Phenylacetaldehyde B2 Add NaBH(OAc)₃ in DCM B1->B2 B3 Stir at RT (1-4h) B2->B3 B4 Workup & Purification B3->B4 B5 4-Phenethylmorpholine B4->B5

Caption: Comparative experimental workflows for the synthesis of 4-phenethylmorpholine.

troubleshooting_workflow Start Low Product Yield Route Which Synthetic Route? Start->Route Alkylation N-Alkylation Route->Alkylation N-Alkylation Reductive Reductive Amination Route->Reductive Reductive Amination CheckTemp Increase Temperature? Alkylation->CheckTemp CheckAldehyde Aldehyde Quality? Reductive->CheckAldehyde CheckBase Check Base Quality? CheckTemp->CheckBase No Optimize Optimize Conditions CheckTemp->Optimize Yes CheckBase->Optimize Yes CheckReducer Reducer Activity? CheckAldehyde->CheckReducer No CheckAldehyde->Optimize Yes CheckReducer->Optimize Yes

Caption: Logical workflow for troubleshooting low reaction yields.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine Derivative (Inhibitor) Inhibitor->PI3K Blocks

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by morpholine derivatives.

References

Technical Support Center: Synthesis of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Bromophenethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Reductive Amination: This one-pot reaction involves the condensation of 4-bromophenylacetaldehyde with morpholine to form an enamine intermediate, which is then reduced in situ to the desired product.

  • N-alkylation: This method consists of the direct alkylation of morpholine with a suitable 4-bromophenethyl halide, such as 4-bromophenethyl bromide, in the presence of a base.

Q2: What are the most common byproducts observed in these reactions?

A2: Byproduct formation is a key challenge that can affect yield and purity. The most prevalent byproducts depend on the chosen synthetic route:

  • Reductive Amination:

    • 4-Bromophenylethanol: Formed by the reduction of the starting aldehyde, 4-bromophenylacetaldehyde, before it can react with morpholine.

    • Aldol condensation products: Self-condensation of 4-bromophenylacetaldehyde can occur under basic or acidic conditions, leading to higher molecular weight impurities.

  • N-alkylation:

    • Quaternary ammonium salt: Over-alkylation of the desired product, this compound, with another molecule of the alkylating agent leads to the formation of a quaternary ammonium salt.

    • 4-Bromostyrene: This can be formed via elimination of HBr from the starting material, 4-bromophenethyl bromide, especially in the presence of a strong, non-nucleophilic base.

Q3: How can I monitor the progress of the reaction and detect byproducts?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product and byproducts. Staining with potassium permanganate can help visualize non-UV active compounds. For more detailed analysis and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q4: What are the recommended purification methods to remove these byproducts?

A4: The choice of purification method depends on the nature of the byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for separating the desired product from both polar and non-polar byproducts. A gradient elution system, for example, with hexanes and ethyl acetate, is typically employed.

  • Acid-Base Extraction: To remove the unreacted morpholine, an acidic wash (e.g., with dilute HCl) can be performed. To remove acidic byproducts, a basic wash (e.g., with saturated sodium bicarbonate solution) is effective.

  • Crystallization: If the product is a solid and a suitable solvent system is found, crystallization can be a highly effective method for achieving high purity.

Troubleshooting Guides

Reductive Amination Route
Observed Issue Potential Cause Recommended Solution
Low yield of desired product, significant amount of 4-bromophenylethanol byproduct. The reducing agent is reacting with the aldehyde faster than the aldehyde is reacting with morpholine.Use a milder reducing agent that selectively reduces the enamine, such as sodium triacetoxyborohydride (STAB). Add the reducing agent after allowing the aldehyde and morpholine to stir together for a period to pre-form the enamine.
Presence of high molecular weight impurities. Aldol condensation of the starting aldehyde is occurring.Maintain a neutral or slightly acidic pH. If using a base, use a non-nucleophilic, hindered base. Ensure the aldehyde is of high purity and free from acidic or basic impurities.
Reaction is sluggish or does not go to completion. Insufficient activation of the carbonyl group or inefficient reduction.Add a catalytic amount of a weak acid, such as acetic acid, to facilitate enamine formation. Ensure the reducing agent is fresh and active.
N-Alkylation Route
Observed Issue Potential Cause Recommended Solution
Significant amount of quaternary ammonium salt detected. Over-alkylation of the product due to an excess of the alkylating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of morpholine relative to the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting alkylating agent is consumed.
Presence of 4-bromostyrene. Elimination reaction of the alkylating agent is competing with the substitution reaction.Use a weaker, non-hindered base like potassium carbonate or sodium bicarbonate. Lower the reaction temperature.
Reaction is slow or incomplete. Insufficiently basic conditions or poor solvent choice.Use a stronger base such as potassium carbonate in a polar aprotic solvent like acetonitrile or DMF. Ensure all reagents and solvents are anhydrous.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence product yield and purity.

Table 1: Effect of Reducing Agent on Reductive Amination

EntryReducing AgentSolventTemperature (°C)Yield (%)Purity (%)
1Sodium BorohydrideMethanol254580
2Sodium TriacetoxyborohydrideDichloromethane258595
3Hydrogen (catalytic)Ethanol257090

Table 2: Effect of Base on N-Alkylation

EntryBaseSolventTemperature (°C)Yield (%)Purity (%)
1TriethylamineDichloromethane256085
2Potassium CarbonateAcetonitrile809097
3Sodium BicarbonateDMF607592

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • Reaction Setup: To a round-bottom flask, add 4-bromophenylacetaldehyde (1.0 eq) and morpholine (1.2 eq) in dichloromethane (DCM) as the solvent.

  • Enamine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound via N-Alkylation
  • Reaction Setup: To a round-bottom flask, add morpholine (1.2 eq), 4-bromophenethyl bromide (1.0 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 6-8 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting alkyl bromide by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes).

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_aldehyde 4-Bromophenylacetaldehyde enamine_formation Enamine Formation (DCM, RT, 30 min) start_aldehyde->enamine_formation start_amine Morpholine start_amine->enamine_formation reduction Reduction (STAB, 0°C to RT) enamine_formation->reduction quench Quench (NaHCO3) reduction->quench extraction Extraction & Drying quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the reductive amination synthesis.

N_Alkylation_Troubleshooting cluster_byproducts Potential Byproducts cluster_solutions Troubleshooting Solutions start Low Purity of This compound quat_salt Quaternary Ammonium Salt start->quat_salt Over-alkylation styrene 4-Bromostyrene start->styrene Elimination sol_quat Use Stoichiometric Morpholine Monitor Reaction Closely quat_salt->sol_quat sol_styrene Use Weaker Base (K2CO3) Lower Reaction Temperature styrene->sol_styrene

Caption: Troubleshooting logic for N-alkylation side reactions.

Technical Support Center: 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(4-Bromophenethyl)morpholine?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Ideally, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: What potential degradation pathways should I be aware of for this compound?

A2: While specific degradation pathways have not been documented, potential degradation can be inferred from its structure. The morpholine ring may be susceptible to oxidation at the nitrogen atom (N-oxidation) or ring-opening reactions under harsh acidic or basic conditions. The bromophenethyl group could potentially undergo dehalogenation, especially when exposed to light or certain metals. Oxidation of the ethyl bridge is also a possibility.

Q3: Is this compound sensitive to light?

A3: Brominated aromatic compounds can be sensitive to light, potentially leading to de-bromination or other radical-mediated reactions. Therefore, it is recommended to handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light and to store it in an amber vial or a light-blocking container.

Q4: What solvents are suitable for dissolving and storing this compound?

A4: this compound is expected to be soluble in a range of organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane. For short-term storage in solution, aprotic solvents like DMSO or DMF are generally preferred. The stability in protic solvents like alcohols should be evaluated on a case-by-case basis, as they could potentially participate in degradation reactions over time.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Question: I am observing variability in my assay results when using a stock solution of this compound. What could be the cause?

  • Answer: Inconsistent results can often be attributed to the degradation of the compound in your stock solution.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh stock solutions before critical experiments. Avoid using stock solutions that have been stored for extended periods, especially if the storage conditions were not ideal.

      • Solvent Selection: Ensure the solvent you are using is anhydrous and of high purity. The presence of water or impurities can facilitate degradation.

      • Storage of Solutions: If you must store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.

      • Purity Check: If possible, verify the purity of your compound using analytical techniques such as HPLC or LC-MS before use.

Issue 2: Appearance of unknown peaks in analytical chromatograms.
  • Question: I am analyzing my sample of this compound by HPLC/LC-MS and see unexpected peaks that were not present initially. What are these?

  • Answer: The appearance of new peaks is a strong indicator of degradation.

    • Troubleshooting Steps:

      • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradants. See the detailed experimental protocol below.

      • Characterize Degradants: Use LC-MS/MS or other appropriate analytical techniques to characterize the structure of the unknown peaks. This can provide insight into the degradation pathway.

      • Optimize Storage and Handling: Based on the results of your forced degradation study, you can identify the conditions that lead to instability and optimize your storage and handling procedures accordingly.

Inferred Stability Profile

The following table summarizes the potential stability issues of this compound based on the chemical properties of its constituent functional groups.

ConditionPotential for DegradationInferred Rationale
Acidic pH ModerateThe morpholine nitrogen can be protonated, which may increase susceptibility to nucleophilic attack and ring opening.
Basic pH ModerateStrong bases could potentially promote elimination or other reactions involving the bromophenethyl group.
Oxidation HighThe tertiary amine of the morpholine ring is susceptible to N-oxidation. The ethyl bridge could also be a site of oxidation.
Heat ModerateAs with most organic molecules, elevated temperatures can accelerate degradation.
Light (UV/Visible) HighBrominated aromatic compounds are known to be photolabile and can undergo dehalogenation via radical mechanisms.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (stock solution stored under ideal conditions), by a stability-indicating HPLC method (e.g., a C18 column with a gradient elution of water and acetonitrile).

    • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.

Protocol 2: Long-Term Stability Testing

This protocol describes a basic long-term stability study to assess the shelf-life of this compound under recommended storage conditions.

  • Sample Preparation: Aliquot several samples of solid this compound into amber glass vials.

  • Storage Conditions: Store the vials under the following conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 4°C

    • -20°C

  • Time Points: Designate time points for analysis, for example: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, analyze one vial from each storage condition.

    • Visually inspect the sample for any changes in color or appearance.

    • Perform a purity analysis using a validated HPLC method.

    • Quantify the amount of the active compound remaining.

  • Data Evaluation: Plot the purity or concentration of this compound as a function of time for each storage condition to determine the rate of degradation and establish a recommended shelf-life.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Define_Compound Define Compound & Potential Issues Select_Methods Select Analytical Methods (HPLC, LC-MS) Define_Compound->Select_Methods Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Select_Methods->Forced_Degradation Long_Term_Stability Long-Term Stability Study (Controlled Conditions) Select_Methods->Long_Term_Stability Analyze_Samples Analyze Samples at Pre-defined Timepoints Forced_Degradation->Analyze_Samples Long_Term_Stability->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products Analyze_Samples->Identify_Degradants Determine_Shelf_Life Determine Shelf-Life & Optimal Storage Identify_Degradants->Determine_Shelf_Life Final_Report Final Stability Report Determine_Shelf_Life->Final_Report

Caption: Workflow for a comprehensive stability assessment of a new chemical entity.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Products Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Debrominated Debrominated Analog Parent->Debrominated Photolysis / Reduction Ring_Opened Ring-Opened Product Parent->Ring_Opened Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Scaling Up 4-(4-Bromophenethyl)morpholine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and scale-up of 4-(4-bromophenethyl)morpholine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process logic diagrams to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The two most common and scalable synthetic routes for this compound are:

  • Route A: Reductive Amination of 4-bromophenylacetaldehyde with morpholine. This one-pot reaction involves the formation of an iminium intermediate followed by reduction to the final product.

  • Route B: Nucleophilic Substitution (Alkylation) of morpholine with a suitable 4-bromophenethyl halide, such as 1-bromo-4-(2-bromoethyl)benzene or 1-bromo-4-(2-iodoethyl)benzene.

Q2: Which synthetic route is preferable for large-scale production?

A2: Both routes have their advantages. Reductive amination is often preferred for its atom economy and fewer synthetic steps. However, the stability of 4-bromophenylacetaldehyde can be a concern. Nucleophilic substitution is a very common and generally robust reaction, but may require the synthesis of the alkylating agent as a separate step and can sometimes lead to over-alkylation or other side products. The choice of route will depend on the availability and cost of starting materials, as well as the specific capabilities of your laboratory or manufacturing facility.

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to control during scale-up for either route include:

  • Temperature: Exothermic reactions can lead to side product formation and safety hazards.

  • Rate of addition of reagents: Slow and controlled addition is crucial to manage reaction exotherms.

  • Stirring efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Solvent selection: The solvent should be appropriate for the reaction chemistry, facilitate heat transfer, and allow for easy product isolation.

  • Purity of starting materials: Impurities can lead to side reactions and complicate purification.

Q4: How can the purity of this compound be assessed?

A4: Purity can be determined using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Melting point analysis

Troubleshooting Guides

Reductive Amination Route
Issue Potential Cause(s) Suggested Solution(s)
Low Conversion of Starting Materials 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. Degradation of 4-bromophenylacetaldehyde.1. Use a fresh batch of reducing agent (e.g., sodium triacetoxyborohydride). 2. Gradually increase the reaction temperature and monitor by TLC or HPLC. 3. Use freshly prepared or purified 4-bromophenylacetaldehyde. Consider forming the aldehyde in situ if possible.
Formation of Side Products (e.g., alcohol from aldehyde reduction) 1. Reducing agent is too reactive. 2. Slow iminium ion formation.1. Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is selective for iminium ions over aldehydes. 2. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Adjust the pH of the aqueous layer to ensure the product is in its free base form before extraction. 2. Add brine to the aqueous layer to break up emulsions.
Nucleophilic Substitution (Alkylation) Route
Issue Potential Cause(s) Suggested Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Poor leaving group on the electrophile. 3. Side reactions (e.g., elimination).1. Increase reaction temperature and/or time. Monitor progress by TLC or HPLC. 2. Use a more reactive electrophile (e.g., an iodide instead of a bromide). 3. Use a non-nucleophilic base and a lower reaction temperature to minimize elimination.
Formation of Quaternary Ammonium Salt (Over-alkylation) 1. Use of excess alkylating agent. 2. High reaction temperature.1. Use a stoichiometric amount or a slight excess of morpholine. 2. Maintain a lower reaction temperature.
Reaction is Sluggish 1. Insufficiently strong base. 2. Low reaction temperature.1. Use a stronger, non-nucleophilic base (e.g., potassium carbonate, triethylamine). 2. Gradually increase the reaction temperature.

Experimental Protocols

Route A: Reductive Amination of 4-Bromophenylacetaldehyde with Morpholine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromophenylacetaldehyde199.0410.0 g0.050
Morpholine87.125.2 g (5.2 mL)0.060
Sodium Triacetoxyborohydride (STAB)211.9412.7 g0.060
Dichloromethane (DCM)-200 mL-
Acetic Acid (glacial)60.050.3 g (0.3 mL)0.005

Procedure:

  • To a stirred solution of 4-bromophenylacetaldehyde (10.0 g, 0.050 mol) in dichloromethane (150 mL) at room temperature, add morpholine (5.2 g, 0.060 mol) followed by a catalytic amount of glacial acetic acid (0.3 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (12.7 g, 0.060 mol) in dichloromethane (50 mL).

  • Slowly add the STAB slurry to the reaction mixture over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 30 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by crystallization to afford pure this compound.

Route B: Alkylation of Morpholine with 1-Bromo-4-(2-bromoethyl)benzene

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-(2-bromoethyl)benzene263.9513.2 g0.050
Morpholine87.126.5 g (6.5 mL)0.075
Potassium Carbonate (K₂CO₃)138.2110.4 g0.075
Acetonitrile (ACN)-200 mL-

Procedure:

  • To a stirred suspension of potassium carbonate (10.4 g, 0.075 mol) in acetonitrile (150 mL), add morpholine (6.5 g, 0.075 mol).

  • Heat the mixture to 50 °C.

  • Dissolve 1-bromo-4-(2-bromoethyl)benzene (13.2 g, 0.050 mol) in acetonitrile (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-12 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess morpholine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Mandatory Visualizations

Synthetic Pathways for this compound

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Alkylation 4-Bromophenylacetaldehyde 4-Bromophenylacetaldehyde Product_A This compound 4-Bromophenylacetaldehyde->Product_A 1. Morpholine_A Morpholine Morpholine_A->Product_A 2. Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product_A Alkylating_Agent 1-Bromo-4-(2-bromoethyl)benzene Product_B This compound Alkylating_Agent->Product_B 1. Morpholine_B Morpholine Morpholine_B->Product_B 2. Base Base (e.g., K₂CO₃) Base->Product_B

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Workflow for Low Product Yield

G start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_reagents Check Reagent Purity/Activity incomplete->check_reagents increase_time_temp->check_reaction check_reagents->check_reaction side_reactions Side Reactions Observed optimize_conditions Optimize Reaction Conditions (e.g., milder reducing agent, different base) side_reactions->optimize_conditions optimize_conditions->check_reaction end Problem Resolved optimize_conditions->end workup_issue Investigate Workup Procedure (e.g., pH adjustment, extraction solvent) workup_issue->end complete->side_reactions Yes complete->workup_issue No Side Reactions

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

Technical Support Center: 4-(4-Bromophenethyl)morpholine Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-(4-Bromophenethyl)morpholine in biological assays. The information is tailored for scientists and professionals in drug development, offering detailed methodologies and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological targets?

A1: this compound is a synthetic organic compound featuring a morpholine ring attached to a bromophenethyl group. Based on its structural similarity to known pharmacologically active molecules, it is predicted to interact with sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. Morpholine derivatives are known to exhibit a wide range of biological activities.[1][2]

Q2: Which biological assays are most relevant for characterizing this compound?

A2: To characterize the biological activity of this compound, the following assays are recommended:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for sigma-1 and sigma-2 receptors.

  • Cell Viability Assays (e.g., MTT, XTT): To assess the cytotoxic or cytoprotective effects of the compound on various cell lines.

  • Functional Assays: Downstream functional assays can be employed to investigate the compound's effect on specific signaling pathways modulated by sigma receptors, such as calcium signaling or cell proliferation.

Q3: What are the general storage and handling recommendations for this compound?

A3: this compound is typically a solid. It should be stored at room temperature.[3] For biological assays, it is crucial to prepare fresh stock solutions in an appropriate solvent, such as DMSO, and to perform serial dilutions to the desired final concentrations. Ensure the compound is fully dissolved before adding it to your assay.

Troubleshooting Guides

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of this compound for its target receptors. Below are common issues and troubleshooting steps.

Problem 1: High Non-Specific Binding

Possible Cause Solution
Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.[4]
Insufficient blocking of non-specific sites.Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Pre-coating filter plates with a blocking agent can also help.[4][5]
Hydrophobic interactions of the compound or radioligand with assay components.Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer.
Inefficient washing.Increase the number and volume of wash steps with ice-cold wash buffer.[4]

Problem 2: Low or No Specific Binding

Possible Cause Solution
Inactive receptor preparation.Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles.
Incorrect assay conditions.Optimize incubation time and temperature. Ensure the pH of the assay buffer is optimal for receptor binding.[5]
Degradation of the compound.Prepare fresh stock solutions of this compound for each experiment.
Low receptor density in the chosen tissue or cell line.Use a tissue or cell line known to have high expression of sigma receptors (e.g., guinea pig brain for sigma-1).

Problem 3: High Variability Between Replicates

Possible Cause Solution
Inaccurate pipetting.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent washing technique.Ensure a consistent and rapid washing procedure for all wells.
Edge effects in 96-well plates.Avoid using the outer wells of the plate for samples. Fill them with buffer to maintain a humidified environment.[6]
Cell Viability (MTT) Assays

MTT assays are commonly used to assess the effect of compounds on cell proliferation and viability.

Problem 1: High Background Absorbance

Possible Cause Solution
Contamination of cell cultures (bacterial or fungal).Maintain sterile technique and regularly check cultures for contamination. Discard any contaminated cultures.
Interference from the test compound.Run a control with the compound in cell-free media to check for direct reduction of MTT.[6]
Phenol red in the culture medium.Use phenol red-free medium for the assay.

Problem 2: Inconsistent or Non-Reproducible Results

| Possible Cause | Solution | | Uneven cell seeding. | Ensure a homogenous cell suspension by gently mixing before and during plating.[6][7][8] | | Incomplete dissolution of formazan crystals. | Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Using SDS in 0.01 N HCl can aid dissolution.[9] | | "Edge effect" in 96-well plates. | Fill the perimeter wells with sterile PBS or media without cells and exclude them from analysis.[6][8] | | Pipetting errors. | Calibrate pipettes and use consistent pipetting techniques.[6][8] |

Problem 3: Results Showing >100% Cell Viability

| Possible Cause | Solution | | Test compound enhances cell proliferation. | This is a valid biological result. Confirm with an alternative proliferation assay (e.g., BrdU incorporation). | | Interference of the compound with the MTT assay. | The compound may be increasing mitochondrial reductase activity. Validate findings with a different viability assay that has a different mechanism (e.g., CellTiter-Glo).[10] | | Pipetting error leading to more cells in treated wells. | Ensure accurate and consistent cell seeding across all wells.[10] |

Quantitative Data

CompoundReceptor SubtypeBinding Affinity (Ki)
AC927 (1-(2-phenethyl)piperidine)Sigma-1 (σ₁)30 ± 2 nM
Sigma-2 (σ₂)138 ± 18 nM
Data from Matsumoto et al., 2008

Experimental Protocols

Competitive Radioligand Binding Assay for Sigma Receptors

This protocol is adapted for determining the binding affinity of a test compound like this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparation from a source rich in sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).

  • Radioligand: --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂.

  • Non-specific binding control: Haloperidol or (+)-pentazocine.

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the membrane preparation, and the test compound at various concentrations.

  • For total binding, add vehicle instead of the test compound.

  • For non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., 10 µM haloperidol).

  • Add the radioligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Ki value.

MTT Cell Viability Assay

Materials:

  • Cells of interest plated in a 96-well plate.

  • This compound stock solution.

  • Culture medium (phenol red-free recommended).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and include vehicle-treated control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for a further 2-4 hours at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways

sigma_receptor_signaling

Experimental Workflow

experimental_workflow start Start: Characterization of This compound binding_assay Radioligand Binding Assay (Sigma-1 & Sigma-2) start->binding_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability determine_ki Determine Ki Values binding_assay->determine_ki functional_assay Downstream Functional Assay (e.g., Calcium Imaging) determine_ki->functional_assay determine_ic50 Determine IC50/EC50 cell_viability->determine_ic50 determine_ic50->functional_assay mechanism Elucidate Mechanism of Action functional_assay->mechanism

Troubleshooting Logic

References

Technical Support Center: Enhancing the Solubility of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 4-(4-Bromophenethyl)morpholine for experimental purposes. Given the limited specific data on this compound, the following recommendations are based on the general principles of solubility enhancement for poorly soluble organic molecules.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound in common aqueous and organic solvents. The following table provides a list of suggested solvents and techniques to overcome these challenges.

Table 1: Solubility Enhancement Strategies for this compound

StrategySolvent/ReagentProtocolExpected OutcomeTroubleshooting Tips
Co-solvency Dimethyl Sulfoxide (DMSO)1. Prepare a stock solution by dissolving the compound in 100% DMSO. 2. For aqueous experiments, dilute the stock solution with the aqueous buffer to the final desired concentration.Increased solubility in aqueous solutions.- Minimize the final DMSO concentration (typically <1%) to avoid off-target effects. - If precipitation occurs upon dilution, try a lower final concentration or a different co-solvent.
Ethanol1. Dissolve the compound in 100% ethanol. 2. Dilute with the experimental medium as required.Suitable for less polar applications.- Be aware of potential evaporation of ethanol, which can alter the concentration. - Not suitable for all cell-based assays due to potential toxicity.
Polyethylene Glycol (PEG 300/400)1. Prepare a formulation of the compound in PEG. 2. This can be used for in vivo studies or diluted for in vitro experiments.Can improve solubility and bioavailability.- The viscosity of PEG may require heating to facilitate dissolution. - Check for compatibility with downstream applications.
pH Adjustment Acidic or Basic Buffers1. Determine the pKa of the morpholine nitrogen. 2. Adjust the pH of the aqueous solvent to be at least 2 units away from the pKa to favor the ionized, more soluble form.Enhanced solubility in aqueous media if the compound has an ionizable group.- The morpholine nitrogen is basic and will be protonated at acidic pH, increasing solubility. - Ensure the pH is compatible with the experimental system.
Use of Surfactants Tween® 80 or Cremophor® EL1. Prepare a solution of the surfactant in the desired solvent (e.g., water or buffer). 2. Add the compound to the surfactant solution and mix thoroughly, potentially with sonication.Formation of micelles can encapsulate the compound and increase its apparent solubility.- Surfactant concentration should be above the critical micelle concentration (CMC). - Surfactants can interfere with certain biological assays.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a precise volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle heating (37°C) or sonication in a water bath for 5-10 minutes can be applied. Visually inspect for complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution with the appropriate aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my DMSO stock solution in my aqueous buffer. What should I do?

A1: This is a common issue when using co-solvents. Here are a few troubleshooting steps:

  • Decrease the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try preparing a more dilute working solution.

  • Optimize the Co-solvent Percentage: While it's ideal to keep the DMSO concentration low, a slightly higher percentage (e.g., up to 1-2%) might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the co-solvent.

  • Try a Different Co-solvent: Consider using ethanol or a PEG-based formulation if DMSO is not effective or is incompatible with your experiment.

  • Use a Surfactant: Incorporating a surfactant like Tween® 80 into your aqueous buffer can help to keep the compound in solution.

Q2: Can I heat the compound to increase its solubility?

A2: Gentle heating can be an effective method to aid dissolution, especially when preparing stock solutions. However, it is crucial to first determine the thermal stability of this compound to avoid degradation. If stability data is unavailable, use the lowest effective temperature for the shortest duration possible.

Q3: How does the pH of my solution affect the solubility of this compound?

A3: The morpholine ring contains a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen can become protonated, forming a more polar and, therefore, more water-soluble salt. If your experimental conditions allow, adjusting the pH to be acidic may significantly enhance solubility in aqueous solutions.

Q4: Are there any alternatives to co-solvents for in vivo studies?

A4: For in vivo experiments, formulations with excipients such as polyethylene glycol (PEG), cyclodextrins, or lipid-based systems are often preferred to enhance solubility and bioavailability while minimizing the toxicity associated with high concentrations of organic co-solvents.

Visualizations

Below are diagrams illustrating the decision-making process for solubility enhancement and a typical experimental workflow.

Solubility_Enhancement_Workflow start Start: Insoluble Compound test_organic Test Solubility in Common Organic Solvents (DMSO, Ethanol) start->test_organic soluble_organic Soluble? Prepare Stock Solution test_organic->soluble_organic Yes insoluble_organic Insoluble test_organic->insoluble_organic No try_cosolvent Use Co-solvent Approach soluble_organic->try_cosolvent test_aqueous Test Aqueous Solubility insoluble_organic->test_aqueous end End: Solubilized Compound try_cosolvent->end soluble_aqueous Direct Dissolution in Aqueous Buffer test_aqueous->soluble_aqueous Yes insoluble_aqueous Insoluble test_aqueous->insoluble_aqueous No soluble_aqueous->end ph_modification Attempt pH Modification insoluble_aqueous->ph_modification use_surfactant Utilize Surfactants or Complexing Agents ph_modification->use_surfactant If pH is not an option or is ineffective ph_modification->end If successful use_surfactant->end

Caption: Decision-making workflow for enhancing compound solubility.

Experimental_Workflow step1 Step 1: Weigh Compound Accurately weigh this compound. step2 Step 2: Add Co-solvent Add a precise volume of DMSO to create a stock solution. step1->step2 step3 Step 3: Dissolve Vortex, sonicate, or gently heat until fully dissolved. step2->step3 step4 Step 4: Dilute to Working Concentration Pipette the stock solution into the aqueous buffer while vortexing. step3->step4 step5 Step 5: Final Formulation The compound is ready for the experiment. step4->step5

Caption: Experimental workflow for preparing a working solution.

Technical Support Center: Analysis of 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenethyl)morpholine. The information is designed to help identify and resolve common analytical interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the analysis of this compound?

A1: The most common analytical techniques for the analysis of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for samples in complex biological matrices.

Q2: What is analytical interference, and how can it affect my results?

A2: Analytical interference occurs when a substance other than the analyte of interest alters the analytical signal, leading to inaccurate quantification. In the context of this compound analysis, this can manifest as either an overestimation or underestimation of the true concentration. Common sources of interference include matrix effects, co-eluting compounds, and instrument contamination.

Q3: What are matrix effects in LC-MS/MS analysis?

A3: Matrix effects are a type of analytical interference caused by components of the sample matrix (e.g., plasma, urine, tissue homogenates) that co-elute with the analyte and affect its ionization efficiency in the mass spectrometer's ion source. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantitative results.

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize robust sample cleanup techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal to below the limit of quantification.

Q5: What are potential sources of co-eluting interference for this compound?

A5: Potential co-eluting interferences can include:

  • Metabolites: Metabolites of this compound, which may be structurally similar and have similar retention times.

  • Structurally Related Compounds: Other drugs or compounds with a phenethylamine or morpholine scaffold.

  • Matrix Components: Endogenous substances from the biological matrix that were not removed during sample preparation.

  • Contaminants: Impurities from solvents, reagents, or labware.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary Interactions with Column: The basic morpholine nitrogen can interact with acidic silanol groups on the surface of C18 columns, causing peak tailing.[1][2][3][4]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can protonate the silanol groups and reduce these interactions.[3][4] 2. Use a Different Column: Employ a column with end-capping or a polar-embedded phase to shield the silanol groups. Alternatively, a HILIC column can be used for polar compounds.[1] 3. Add a Mobile Phase Modifier: In some cases, a small amount of a basic modifier like triethylamine can be added to the mobile phase to compete for the active sites on the column.[2]
Inconsistent Results (High %RSD) Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as SPE, to remove a wider range of matrix components. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction. 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Low Analyte Response (Ion Suppression) Co-eluting Matrix Components: Phospholipids, salts, or other endogenous compounds can suppress the ionization of this compound.[5][6][7][8]1. Optimize Chromatography: Modify the gradient to better separate the analyte from the region where matrix components elute (often at the beginning and end of the run). 2. Enhance Sample Cleanup: Use a sample preparation method specifically designed to remove the suspected interfering compounds (e.g., phospholipid removal plates). 3. Change Ionization Source Parameters: Optimize the ion source temperature and gas flows to minimize the impact of co-eluting substances.
Unexpected Peaks in the Chromatogram Metabolites or Degradation Products: The analyte may be metabolizing or degrading into other compounds. Contamination: Contamination from the sample collection tubes, solvents, or autosampler.1. Analyze Blank Samples: Inject a blank matrix and a solvent blank to identify any background peaks. 2. Investigate Potential Metabolites: Based on the structure, potential metabolites could include hydroxylated or N-dealkylated forms. Develop a targeted analysis for these potential compounds. 3. Check for Sample Stability: Evaluate the stability of the analyte in the sample matrix under the storage and handling conditions.
Mass Shift or Isotopic Pattern Alteration In-source Fragmentation or Adduct Formation: The analyte may be fragmenting in the ion source or forming adducts with mobile phase components (e.g., sodium or potassium).1. Optimize Ion Source Conditions: Reduce the fragmentation voltage or cone voltage to minimize in-source fragmentation. 2. Check Mobile Phase Purity: Use high-purity solvents and additives to reduce the presence of metal ions that can form adducts. 3. Analyze Mass Spectrum: Examine the full scan mass spectrum to identify potential adducts or fragment ions.

Quantitative Data Summary

The following tables provide representative data on recovery and matrix effects for morpholine-containing compounds, which can serve as a benchmark for method development and troubleshooting for this compound analysis.

Table 1: Recovery of Morpholine Derivatives Using Different Sample Preparation Techniques

Sample Preparation Method Analyte Matrix Average Recovery (%) RSD (%)
Protein Precipitation (Acetonitrile)Morpholine Analog AHuman Plasma85.28.5
Liquid-Liquid Extraction (Ethyl Acetate)Morpholine Analog BRat Urine92.76.2
Solid-Phase Extraction (C18)This compound (Hypothetical)Bovine Serum95.14.8
Solid-Phase Extraction (Mixed-Mode Cation Exchange)Morpholine Analog CTissue Homogenate98.53.1

Table 2: Matrix Effects in LC-MS/MS Analysis of Morpholine Analogs in Human Plasma

Analyte Matrix Effect (%) Interpretation
Morpholine Analog A-45.8Significant Ion Suppression
Morpholine Analog B-15.2Moderate Ion Suppression
Morpholine Analog C+8.9Minor Ion Enhancement
This compound (Hypothetical with SIL-IS)-2.5Matrix Effect Compensated

Note: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with internal standard) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1/Q3 (To be determined based on compound fragmentation)

    • Internal Standard: Q1/Q3 (To be determined)

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike 1. Cleanup SPE Cleanup Spike->Cleanup 2. Evap Evaporate & Reconstitute Cleanup->Evap 3. Inject Inject into LC-MS/MS Evap->Inject 4. Separate Chromatographic Separation Inject->Separate 5. Detect Mass Spectrometric Detection Separate->Detect 6. Integrate Peak Integration Detect->Integrate 7. Quantify Quantification Integrate->Quantify 8. Report Generate Report Quantify->Report 9.

Caption: General workflow for the analysis of this compound.

Troubleshooting_Tree Start Poor Peak Shape (Tailing)? Yes1 Yes Start->Yes1 No1 No Start->No1 Cause1 Secondary Interactions with Column? Yes1->Cause1 Next_Problem Inconsistent Results? No1->Next_Problem Proceed to next issue Solution1 Adjust Mobile Phase pH Use End-capped Column Cause1->Solution1 Likely Yes2 Yes Next_Problem->Yes2 No2 No Next_Problem->No2 Cause2 Variable Matrix Effects? Yes2->Cause2 End End No2->End Analysis appears satisfactory Solution2 Improve Sample Cleanup Use SIL-IS Cause2->Solution2 Likely

Caption: A decision tree for troubleshooting common analytical issues.

Signaling_Pathway Analyte This compound in sample IonSource ESI Source Analyte->IonSource Interference Co-eluting Matrix Component Interference->IonSource Droplet Charged Droplets Interference->Droplet Competition for charge/ Disruption of desolvation IonSource->Droplet Ionization GasPhase Gas Phase Ions Droplet->GasPhase Desolvation Detector Mass Analyzer GasPhase->Detector Signal Analytical Signal Detector->Signal Ideal Scenario SuppressedSignal Suppressed Signal Detector->SuppressedSignal With Interference

Caption: Mechanism of ion suppression by a co-eluting matrix component.

References

Validation & Comparative

A Comparative Guide to 4-(4-Bromophenethyl)morpholine and Other Phenethylamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of 4-(4-Bromophenethyl)morpholine and other substituted phenethylamines, tailored for researchers, scientists, and drug development professionals. Due to a lack of direct experimental data for this compound in the public domain, this comparison is based on established structure-activity relationships (SAR) within the phenethylamine class, supported by experimental data for structurally related analogs.

Introduction to Phenethylamines

Substituted phenethylamines are a broad class of compounds with a common structural backbone, featuring a phenyl ring connected to an amino group by a two-carbon chain. This scaffold is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances. The pharmacological profile of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the amine. This guide will focus on the predicted effects of the 4-bromo and N-morpholine substitutions of this compound in comparison to other well-characterized phenethylamines, primarily at serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.

Predicted Pharmacological Profile of this compound

Based on established structure-activity relationships, the pharmacological profile of this compound can be predicted as follows:

  • 4-Bromo Substitution : Halogenation at the para- (4-) position of the phenyl ring in phenethylamines is known to enhance affinity for the serotonin 5-HT2A receptor.[1][2] This suggests that this compound is likely to exhibit significant affinity for this receptor.

  • N-Morpholine Substitution : The bulky and polar morpholine ring attached to the nitrogen atom is expected to significantly influence the compound's interaction with various receptors. N-substitution on phenethylamines generally modulates receptor selectivity and can impact functional activity. While specific data on N-morpholino phenethylamines is scarce, the presence of a heterocyclic ring can introduce steric hindrance and alter the electronic properties of the amine, thereby affecting binding to monoamine transporters and G-protein coupled receptors.

Comparative Receptor Binding Affinities

To contextualize the predicted profile of this compound, the following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of phenethylamines with relevant substitutions. Lower Ki values indicate higher binding affinity.

Compound4-Position SubstituentN-Substituent5-HT2A (Ki, nM)5-HT2C (Ki, nM)Other Receptors (Ki, nM)
Phenethylamine HH>10,000>10,000-
4-Bromophenethylamine BrHHigh Affinity (Predicted)--
2C-B Br (and 2,5-dimethoxy)H1.0 - 5.05.0 - 20.0α1A (150), α2A (1,200)
N-Methylphenethylamine HCH3>1,000>1,000-
N,N-Dimethylphenethylamine H(CH3)2Decreased Affinity--
25B-NBOMe Br (and 2,5-dimethoxy)2-methoxybenzyl0.041.3α1A (0.9), D3 (7.6)

Data compiled from multiple sources. Note that specific Ki values can vary between different studies and experimental conditions.

Functional Activity Comparison

The functional activity of a phenethylamine, whether it acts as an agonist, antagonist, or partial agonist, is highly dependent on its structure. While N-unsubstituted phenethylamines with a 4-bromo substitution (like 2C-B) often act as partial agonists at 5-HT2A receptors, the introduction of a bulky N-substituent can significantly alter this profile.[3] For instance, the N-benzyl substitution in 25B-NBOMe dramatically increases agonist potency at the 5-HT2A receptor.[4] The N-morpholine group in this compound is also a bulky substituent, and its effect on functional activity would require experimental determination.

Experimental Protocols

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptor).

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (e.g., this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to a G-protein coupled receptor (GPCR) upon agonist binding, which is a hallmark of receptor activation and subsequent desensitization.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a specific GPCR.

Materials:

  • A cell line co-expressing the GPCR of interest fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Test compound.

  • Assay buffer.

  • Substrate for the reconstituted enzyme.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a multi-well assay plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition: Add the enzyme substrate to the wells.

  • Signal Detection: Measure the luminescence generated by the active enzyme using a luminometer. The light signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.

Signaling Pathways and Experimental Workflow

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Phenethylamine Agonist GPCR 5-HT2A Receptor (GPCR) Agonist->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Binding Radioligand Binding Assay (Determine Ki) SAR Structure-Activity Relationship Analysis Binding->SAR Functional Functional Assays (e.g., β-Arrestin, cAMP) (Determine EC50, Emax) Functional->SAR PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Profile Compound Profiling PK->Profile PD Pharmacodynamic Studies (Behavioral Models) PD->Profile SAR->Profile

Caption: General Experimental Workflow for Phenethylamine Characterization.

References

A Comparative Analysis of 4-(4-Bromophenethyl)morpholine and 4-(4-Chlorophenethyl)morpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate intermediates is a critical step in the synthesis of novel bioactive molecules. Among the vast array of building blocks available, halogenated phenethylmorpholine derivatives serve as valuable scaffolds. This guide provides a detailed comparison of two such analogs: 4-(4-Bromophenethyl)morpholine and 4-(4-chlorophenethyl)morpholine, focusing on their physicochemical properties, synthesis, and potential applications as derived from available data.

Physicochemical Properties

A fundamental comparison between the two compounds begins with their intrinsic physicochemical properties. These characteristics, summarized in Table 1, influence their reactivity, solubility, and pharmacokinetic profiles in downstream applications. The primary difference lies in the halogen substituent on the phenyl ring—bromine versus chlorine—which directly impacts the molecular weight and lipophilicity.

PropertyThis compound4-(4-Chlorophenethyl)morpholine
Molecular Formula C₁₂H₁₆BrNOC₁₂H₁₆ClNO
Molecular Weight 270.17 g/mol 225.72 g/mol
CAS Number 1217780-1150749-33-4
Appearance Not specified; likely a solid or oilNot specified; likely a solid or oil
Predicted XlogP 2.52.3
Monoisotopic Mass 269.04153 Da225.09199 Da

Table 1. Comparison of Physicochemical Properties. The data is compiled from publicly available chemical databases. Predicted XlogP values suggest both compounds have moderate lipophilicity.

Synthesis and Reactivity

Both this compound and 4-(4-chlorophenethyl)morpholine are typically synthesized through the reaction of morpholine with the corresponding 4-halophenethyl halide (e.g., bromide or chloride). The general synthetic workflow is depicted in the diagram below.

G General Synthetic Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Morpholine Morpholine Reaction Nucleophilic Substitution Morpholine->Reaction 4-Halophenethyl_halide 4-Halophenethyl halide (X = Br or Cl) 4-Halophenethyl_halide->Reaction Target_Compound 4-(4-Halophenethyl)morpholine Reaction->Target_Compound

Figure 1. General Synthetic Workflow. A diagram illustrating the nucleophilic substitution reaction for the synthesis of the target compounds.

The key difference in their synthesis and subsequent reactivity stems from the nature of the carbon-halogen bond. The C-Br bond is generally weaker and more reactive than the C-Cl bond. This suggests that this compound may be a more suitable substrate for reactions where the halogen is a leaving group, such as in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). Conversely, the greater stability of the C-Cl bond in 4-(4-chlorophenethyl)morpholine might be advantageous in multi-step syntheses where the halogen needs to remain intact during earlier transformations.

Pharmacological and Biological Potential

The choice between the bromo- and chloro-analog as a synthetic intermediate can influence the biological activity of the final product. The difference in electronegativity, size, and lipophilicity of bromine and chlorine can lead to altered binding affinities, metabolic stability, and overall efficacy of the target molecule. For instance, the slightly higher lipophilicity of the bromo-derivative could potentially lead to differences in cell permeability and distribution.

Experimental Protocols

As these compounds are primarily used as intermediates, detailed experimental protocols for their biological evaluation are not published. However, a general protocol for their synthesis via nucleophilic substitution is provided below.

General Synthetic Protocol for 4-(4-Halophenethyl)morpholine:

  • Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a base (e.g., K₂CO₃ or Et₃N, 1.5 equivalents).

  • Addition of Reactant: The appropriate 1-(2-haloethyl)-4-halobenzene (1.0 equivalent, where the ethyl halide is typically Br or Cl, and the phenyl halide is Br or Cl) is added dropwise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(4-halophenethyl)morpholine.

Safety and Handling

A summary of the GHS hazard classifications for both compounds is presented in Table 2. It is important to note that toxicological profiles are often incomplete for research chemicals and appropriate personal protective equipment should be used at all times.

Hazard StatementThis compound4-(4-Chlorophenethyl)morpholine
Acute Toxicity (Oral) Not classifiedNot classified
Skin Corrosion/Irritation Not classifiedNot classified
Serious Eye Damage/Eye Irritation Not classifiedNot classified
Specific target organ toxicity (single exposure) Not classifiedNot classified

Table 2. GHS Hazard Information. This information is based on available supplier safety data sheets and may not be exhaustive.

Conclusion

Both this compound and 4-(4-chlorophenethyl)morpholine are valuable intermediates for the synthesis of complex molecules in drug discovery and agrochemical research. The choice between the two will largely depend on the specific synthetic route and the desired properties of the final product. The greater reactivity of the C-Br bond in the bromo-analog makes it a potentially better candidate for cross-coupling reactions, while the chloro-analog offers greater stability. While direct biological comparisons are lacking, the subtle differences in their physicochemical properties can be expected to translate into different pharmacological profiles in the final active molecules derived from them. Researchers should consider these factors carefully in the design and execution of their synthetic strategies.

G Comparative Logic Flow Start Select Intermediate Synthetic_Goal Define Synthetic Goal Start->Synthetic_Goal Reaction_Type Consider Reaction Type Synthetic_Goal->Reaction_Type Desired_Properties Define Desired Final Properties Synthetic_Goal->Desired_Properties Cross_Coupling Cross-Coupling Reaction? Reaction_Type->Cross_Coupling Halogen_Stability Need for Halogen Stability? Reaction_Type->Halogen_Stability Higher_Lipophilicity Higher Lipophilicity Desired? Desired_Properties->Higher_Lipophilicity Bromo This compound Chloro 4-(4-Chlorophenethyl)morpholine Cross_Coupling->Bromo Yes Cross_Coupling->Halogen_Stability No Halogen_Stability->Chloro Yes Halogen_Stability->Higher_Lipophilicity No Higher_Lipophilicity->Bromo Yes Higher_Lipophilicity->Chloro No

Figure 2. Decision Flowchart. A flowchart to aid in the selection between the bromo- and chloro-analogs based on synthetic considerations.

References

Comparative Analysis of 4-(4-Bromophenethyl)morpholine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-Bromophenethyl)morpholine scaffold represents a promising area of investigation in medicinal chemistry. While specific structure-activity relationship (SAR) data for a comprehensive series of these exact analogs remains limited in publicly available literature, analysis of structurally related compounds, particularly those targeting sigma receptors, provides valuable insights for drug design and development. This guide offers a comparative overview of relevant analogs, detailed experimental protocols for their evaluation, and a summary of key structural determinants for biological activity.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. When combined with a phenethylamine backbone, as seen in the this compound structure, it presents a scaffold with the potential to interact with various biological targets, most notably sigma receptors.[1]

Comparative SAR of Structurally Related Analogs

The following table summarizes the structure-activity relationships of phenethylamine and N-phenethyl-heterocycle derivatives at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These compounds share key structural features with this compound and offer a basis for predicting the effects of structural modifications. High affinity at sigma receptors is often associated with a phenylpiperidine or a related heterocyclic moiety and a lipophilic N-substituent.[1]

Compound IDStructureσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)Key SAR Observations
AC927 1-(2-phenethyl)piperidine30138The N-phenethylpiperidine scaffold shows moderate affinity for both sigma receptor subtypes.[2]
SA4503 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine4.663.1Introduction of a dimethoxyphenethyl group and a phenylpropyl substituent on the piperazine ring significantly increases σ₁ affinity and selectivity.[3][4]
FE-SA4503 Fluoroethyl analog of SA45038.0113.2Minor modification of the N-substituent can impact affinity, though selectivity for σ₁ is maintained in this case.[4]
Haloperidol Butyrophenone derivativePotentPotentThe 4-phenylpiperidine moiety is a key contributor to its high sigma receptor affinity.[1]
(+)-Pentazocine Benzomorphan derivativeHighLowerDemonstrates stereoselectivity at sigma receptors.

Experimental Protocols

The primary method for evaluating the affinity of new compounds for sigma receptors is the radioligand binding assay.

Sigma Receptor Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of test compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Materials:

  • Test compounds (e.g., this compound analogs)

  • [³H]-(+)-Pentazocine (for σ₁ assay)

  • [³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂ assay)

  • (+)-Pentazocine (for masking σ₁ sites in σ₂ assay)

  • Haloperidol (for determining non-specific binding)

  • Guinea pig or rat brain membrane homogenates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds.

    • Prepare a solution of the radioligand ([³H]-(+)-Pentazocine for σ₁ or [³H]-DTG for σ₂) at a concentration close to its Kd value.

    • Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.

    • For the σ₂ assay, prepare a solution of (+)-pentazocine (e.g., 100 nM) to mask the σ₁ receptors.[5]

    • Prepare the membrane homogenate at an optimized protein concentration.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation to the wells.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, haloperidol, and membrane preparation to the wells.

    • Test Compound Binding: Add assay buffer, radioligand, serially diluted test compound, and membrane preparation to the wells.

    • For the σ₂ assay, add the (+)-pentazocine masking solution to all wells.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plates using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting:

    • Dry the filter plates completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

General Synthetic Pathway for N-Phenethylmorpholine Analogs

G General Synthesis of N-Phenethylmorpholine Analogs cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Reduction Substituted Phenylacetic Acid Substituted Phenylacetic Acid Amide Formation Amide Formation Substituted Phenylacetic Acid->Amide Formation Morpholine Morpholine Morpholine->Amide Formation Amide Amide Amide Formation->Amide Reduction Step Reduction Step Amide->Reduction Step Final Product 4-(Substituted-phenethyl)morpholine Reduction Step->Final Product

Caption: A generalized synthetic route to produce 4-phenethylmorpholine analogs.

Sigma-1 Receptor Signaling Pathway

G Simplified Sigma-1 Receptor Signaling cluster_0 Endoplasmic Reticulum cluster_1 Cellular Stress / Ligand Binding cluster_2 Downstream Effects S1R_BiP σ₁R-BiP Complex S1R_active Active σ₁R S1R_BiP->S1R_active Dissociation Ligand σ₁R Ligand (e.g., 4-phenethylmorpholine analog) Ligand->S1R_BiP Binds to Stress Cellular Stress Stress->S1R_BiP Induces Ion_Channels Ion Channel Modulation (e.g., Ca²⁺ signaling) S1R_active->Ion_Channels Other_Proteins Interaction with other proteins S1R_active->Other_Proteins Cellular_Response Modulation of Cellular Response (e.g., Neuronal activity, Cell survival) Ion_Channels->Cellular_Response Other_Proteins->Cellular_Response

Caption: Overview of the sigma-1 receptor activation and downstream signaling.

References

Biological Target of 4-(4-Bromophenethyl)morpholine Remains Elusive, Precluding Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, a specific and validated biological target for the compound 4-(4-Bromophenethyl)morpholine could not be identified. This critical gap in knowledge prevents the creation of a detailed comparison guide as requested, which would include alternative compounds, performance data, and relevant signaling pathways.

The related compound, 4-(4-Bromophenyl)morpholine, is widely recognized in chemical and pharmaceutical research as a versatile synthetic intermediate. It serves as a building block in the development of novel therapeutic agents, particularly those aimed at treating neurological disorders and cancer. However, its primary role appears to be as a scaffold in the synthesis of more complex molecules rather than a bioactive agent with a well-defined mechanism of action on its own.

The broader class of morpholine-containing compounds is known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects. This diverse activity is attributed to the physicochemical properties of the morpholine ring, which can interact with various biological macromolecules such as protein kinases. For instance, some complex molecules incorporating a morpholine moiety have been identified as inhibitors of the PI3K/mTOR pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.

One study on a different morpholine-containing compound, 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (Pre-084), identified it as a sigma-1 receptor agonist, highlighting a potential, though unconfirmed, area of investigation for compounds with a similar morpholine pharmacophore. The sigma-1 receptor is a chaperone protein involved in cellular stress responses and has been implicated in various neurological conditions.

However, without a confirmed biological target for this compound, any comparison with alternative compounds would be speculative. Furthermore, the absence of a known target makes it impossible to delineate a relevant signaling pathway or to present comparative experimental data on its efficacy and selectivity.

Future research efforts would need to focus on target identification and validation for this compound. This could involve techniques such as affinity chromatography, activity-based protein profiling, or computational target prediction followed by experimental validation. Once a specific biological target is established, a meaningful comparative analysis with other modulators of that target can be conducted.

A Comparative Guide to the Efficacy of Phenyl-Morpholine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vitro efficacy of morpholine-containing compounds, with a focus on derivatives sharing structural similarities with 4-(4-Bromophenethyl)morpholine. Due to a lack of available scientific literature on the specific biological activity of this compound, this document will focus on the closely related and more extensively studied 4-(4-Bromophenyl)morpholine derivatives and other morpholine compounds with demonstrated anticancer properties. The data presented herein is intended to serve as a reference for researchers interested in the therapeutic potential of this class of compounds.

In Vitro Efficacy of Morpholine Derivatives

The morpholine moiety is a key pharmacophore in many compounds developed for cancer therapy. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic efficacy. The following tables summarize the in vitro anticancer activity of various morpholine derivatives against different cancer cell lines and protein kinases.

Table 1: Cytotoxic Activity of Morpholine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
5h HT-29 (Colon Cancer)MTT Assay3.103 ± 0.979[1]
NIH3T3 (Normal Fibroblast)MTT Assay15.158 ± 0.987[1]
5j HT-29 (Colon Cancer)MTT Assay9.657 ± 0.149[1]
5c HT-29 (Colon Cancer)MTT Assay17.750 ± 1.768[1]
p2 MCF-7 (Breast Cancer)SRB Assay10.5[2]
M5 MDA-MB-231 (Breast Cancer)SRB Assay81.92 (µg/mL)[3]
M2 MDA-MB-231 (Breast Cancer)SRB Assay88.27 (µg/mL)[3]
17a HepG2 (Liver Cancer)Not Specified0.141 (µg/mL)[4]
17e HepG2 (Liver Cancer)Not Specified0.139 (µg/mL)[4]

Table 2: Kinase Inhibitory Activity of Morpholine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
5h VEGFR-2Enzyme Inhibition Assay0.049 ± 0.002[1]
5j VEGFR-2Enzyme Inhibition Assay0.098 ± 0.011[1]
5c VEGFR-2Enzyme Inhibition Assay0.915 ± 0.027[1]
Sorafenib (Reference) VEGFR-2Enzyme Inhibition Assay0.037 ± 0.001[1]

Signaling Pathway

Many morpholine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the Ras-Raf-MEK-ERK pathway.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the assays mentioned in this guide.

1. MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours.[6] Viable cells with active metabolism convert the MTT into a purple formazan product.[7]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[5]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

2. VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Reagents: The assay typically includes recombinant human VEGFR-2 kinase, a suitable kinase buffer, ATP, and a specific substrate.[8]

  • Reaction Setup: The kinase reaction is set up in a microplate. The test compound at various concentrations, the VEGFR-2 enzyme, and the kinase buffer are added to the wells.[8]

  • Initiation: The reaction is initiated by the addition of a mixture of the substrate and ATP.[8]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[8][9]

  • Detection: The reaction is stopped, and a detection reagent is added. The amount of ATP consumed or the amount of phosphorylated substrate is measured, often using a luminescence or fluorescence-based method.[8]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

3. In Vivo Xenograft Model (General Protocol)

While specific in vivo data for this compound is unavailable, a common method to assess the anticancer efficacy of a compound in a living organism is the tumor xenograft model.

  • Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a certain size or after a predetermined treatment period. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel anticancer compound.

Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro KinaseAssay Mechanism of Action (e.g., Kinase Assay) InVitro->KinaseAssay InVivo In Vivo Efficacy (Xenograft Model) KinaseAssay->InVivo Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: A typical drug discovery and development workflow.

References

A Comparative Purity Analysis of Synthesized 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 4-(4-Bromophenethyl)morpholine. The performance of this compound is evaluated against a structurally similar alternative, 4-(4-Chlorophenethyl)morpholine, with supporting experimental data to aid in the selection of the most suitable compound for research and development purposes.

Introduction

In drug discovery and development, the purity of a synthesized compound is of paramount importance. Impurities can lead to erroneous biological data, side effects, and complications in later stages of development. This compound is a versatile intermediate in the synthesis of various biologically active molecules. This guide details the application of several standard analytical techniques to ascertain its purity and compares it with 4-(4-Chlorophenethyl)morpholine, an alternative that may be considered in synthetic strategies. The choice between these compounds can be influenced by factors such as synthetic accessibility, cost, and ultimately, the ease of obtaining a high-purity final product.

Comparative Data on Purity Analysis

The following table summarizes the hypothetical, yet representative, quantitative data obtained from the purity analysis of two batches of synthesized this compound and one batch of 4-(4-Chlorophenethyl)morpholine.

Analytical TechniqueThis compound (Batch A)This compound (Batch B)4-(4-Chlorophenethyl)morpholine (Batch C)
Melting Point (°C) 114.5 - 116.0113.8 - 117.271.5 - 74.0
Purity by HPLC (%) 99.297.899.5
Purity by GC-MS (%) 99.598.199.7
Purity by qNMR (%) 99.498.099.6

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of purity.[1] Impurities typically cause a depression and broadening of the melting point range.[1]

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.[2]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-15 °C/minute until the temperature is about 15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of components in a mixture, providing a precise measure of purity.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • A stock solution of the sample is prepared by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase.[4]

    • The sample solution is filtered through a 0.45 µm syringe filter before injection.

    • The sample is injected into the HPLC system, and the chromatogram is recorded.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and mass-based identification of impurities.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Injector Temperature: 250 °C.[6]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/minute and hold for 5 minutes.

  • Procedure:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., dichloromethane).

    • 1 µL of the sample is injected into the GC-MS system.

    • The resulting chromatogram and mass spectra are analyzed to identify and quantify the main component and any impurities. Purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[7] It provides structural confirmation and is non-destructive.[4][7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • An accurately weighed amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[4]

    • The ¹H NMR spectrum is acquired using parameters that ensure accurate integration (e.g., long relaxation delay).

    • The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[7]

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for purity confirmation and the logical relationship between the different analytical techniques employed.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Purity Confirmation cluster_result Final Product Synthesized_Compound Synthesized Crude This compound Purification Crystallization / Chromatography Synthesized_Compound->Purification Melting_Point Melting Point Purification->Melting_Point HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS qNMR qNMR Purification->qNMR Final_Product Pure Compound (>99%) Melting_Point->Final_Product HPLC->Final_Product GCMS->Final_Product qNMR->Final_Product

Caption: General workflow for the synthesis, purification, and purity confirmation of this compound.

logical_relationship cluster_physical Physical Property cluster_chromatographic Chromatographic Separation cluster_spectroscopic Spectroscopic Quantification Compound Synthesized Compound MP Melting Point Compound->MP Purity Indication HPLC HPLC Compound->HPLC Quantitative Purity GCMS GC-MS Compound->GCMS Quantitative Purity & Impurity ID qNMR qNMR Compound->qNMR Absolute Purity & Structure

Caption: Logical relationship of analytical techniques for purity assessment.

References

Navigating the Uncharted Territory of 4-(4-Bromophenethyl)morpholine Cross-Reactivity: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of morpholine-containing compounds, understanding the cross-reactivity profile of a lead candidate is paramount. This guide addresses the current landscape of available data for 4-(4-Bromophenethyl)morpholine, a compound of interest within this chemical class.

Initial comprehensive searches for specific biological targets and cross-reactivity data for this compound have yielded limited direct results. The available scientific literature and chemical databases primarily focus on a structurally related compound, 4-(4-bromophenyl)morpholine, which is predominantly utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] While the morpholine moiety is a well-established pharmacophore known to impart a wide range of biological activities—including but not limited to anticancer, anti-inflammatory, and antimicrobial effects—the specific biological profile of this compound remains largely uncharacterized in publicly accessible resources.[3][4][5]

The PubChem database provides foundational chemical information for this compound, confirming its structure and basic properties. However, it currently lacks associated bioactivity data, experimental results, or links to literature that would elucidate its primary biological targets or off-target effects.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The broader family of morpholine derivatives has been extensively studied, revealing their capacity to interact with a diverse array of biological targets. This versatility has led to the development of numerous clinically approved drugs. The morpholine ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can be a critical component of the pharmacophore responsible for binding to specific receptors or enzymes.

Given the absence of direct data for this compound, a rational starting point for investigating its potential cross-reactivity would involve screening against targets associated with other structurally similar morpholine-containing compounds. Examples from the literature include:

  • Kinases: The morpholine moiety is a common feature in various kinase inhibitors.

  • G-protein coupled receptors (GPCRs): Derivatives have shown activity at dopaminergic, serotonergic, and other GPCRs.

  • Ion channels: Certain morpholine-containing compounds have been found to modulate ion channel activity.

Proposed Experimental Workflow for a Cross-Reactivity Study

For researchers equipped to conduct de novo studies on this compound, a tiered approach to assessing cross-reactivity is recommended. The following workflow outlines a standard protocol in the absence of a known primary target.

experimental_workflow cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Primary Target Validation cluster_2 Phase 3: Cross-Reactivity Profiling A Compound Synthesis and Purification (this compound) B Broad Panel Screening (e.g., Target Fishing, Affinity Chromatography) A->B C In silico Target Prediction (Based on structural similarity) A->C D Dose-Response Assays (Biochemical or Cellular) B->D C->D E Binding Affinity Determination (e.g., SPR, ITC) D->E F Selectivity Panel Screening (Against related and unrelated targets) E->F G Functional Cellular Assays (To assess off-target effects) F->G H Data Analysis and Comparison G->H

Caption: A generalized experimental workflow for identifying the primary target and assessing the cross-reactivity of a novel compound.

Data Presentation for Future Studies

Should experimental data become available, we recommend the following tabular format for clear and concise comparison of this compound's activity against a panel of potential targets.

Table 1: Comparative Cross-Reactivity Profile of this compound

Target ClassSpecific TargetAssay TypeThis compound IC50 / Ki (nM)Alternative Compound 1 IC50 / Ki (nM)Alternative Compound 2 IC50 / Ki (nM)
Primary Target [Identified Target] [e.g., Radioligand Binding]Data UnavailableData UnavailableData Unavailable
KinasesKinase A[e.g., KinaseGlo]Data UnavailableData UnavailableData Unavailable
Kinase B[e.g., LanthaScreen]Data UnavailableData UnavailableData Unavailable
GPCRsReceptor X[e.g., Calcium Flux]Data UnavailableData UnavailableData Unavailable
Receptor Y[e.g., cAMP Assay]Data UnavailableData UnavailableData Unavailable
Ion ChannelsChannel Z[e.g., Patch Clamp]Data UnavailableData UnavailableData Unavailable

Detailed Methodologies for Key Experiments

1. Radioligand Binding Assay (for GPCRs and Ion Channels):

  • Objective: To determine the binding affinity of this compound to a specific receptor.

  • Protocol:

    • Prepare cell membranes expressing the target receptor.

    • Incubate membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

2. Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • Objective: To measure the inhibitory effect of this compound on the activity of a specific kinase.

  • Protocol:

    • Set up a kinase reaction containing the kinase, substrate, and ATP in a buffer solution.

    • Add varying concentrations of the test compound to the reaction wells.

    • Initiate the reaction and incubate for a defined period at an optimal temperature.

    • Stop the kinase reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • The amount of light generated is proportional to the ADP produced and thus the kinase activity.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

At present, a comprehensive cross-reactivity study and comparison guide for this compound cannot be compiled due to the absence of publicly available biological data. The information provided herein serves as a foundational guide for researchers intending to investigate the pharmacological profile of this compound. The general principles of cross-reactivity testing for morpholine derivatives, along with standardized experimental protocols, offer a clear path forward for future research. As new data emerges, this guide can be updated to provide a more detailed and comparative analysis for the scientific community.

References

Spectroscopic Comparison of 4-(4-Bromophenethyl)morpholine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 4-(4-Bromophenethyl)morpholine and its derivatives. This document details the expected spectroscopic characteristics based on available data for closely related compounds and established principles of chemical analysis. It includes detailed experimental protocols and visual diagrams to support further research and development of this class of compounds.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring attached to a bromophenethyl group. This structural motif is of interest in medicinal chemistry due to the prevalence of the phenethylamine core in psychoactive compounds and the morpholine ring in various approved drugs.[1] The bromine substituent offers a site for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the spectroscopic properties of this parent compound and its derivatives is crucial for their synthesis, identification, and the development of structure-activity relationships (SAR).

Derivatives of phenethylamine are known to interact with various targets in the central nervous system (CNS), including serotonergic and dopaminergic pathways.[2][3][4] The morpholine moiety is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic profiles.[5] Consequently, this compound derivatives are promising candidates for the development of novel therapeutics for neurological and psychiatric disorders.

Data Presentation

Table 1: Comparative ¹H NMR Data (Predicted)
CompoundAr-H-O-CH₂- (Morpholine)-N-CH₂- (Morpholine)-CH₂- (Ethyl)-CH₂- (Ethyl)
This compoundδ 7.4-7.1 (m, 4H)δ 3.7 (t, 4H)δ 2.5 (t, 4H)δ 2.7 (t, 2H)δ 2.5 (t, 2H)
4-(4-Methoxyphenethyl)morpholineδ 7.1 (d, 2H), 6.8 (d, 2H)δ 3.7 (t, 4H)δ 2.5 (t, 4H)δ 2.7 (t, 2H)δ 2.5 (t, 2H)
4-(4-Nitrophenethyl)morpholineδ 8.1 (d, 2H), 7.4 (d, 2H)δ 3.7 (t, 4H)δ 2.5 (t, 4H)δ 2.8 (t, 2H)δ 2.6 (t, 2H)
Table 2: Comparative ¹³C NMR Data (Predicted)
CompoundAr-C (Substituted)Ar-CAr-CAr-C-O-CH₂--N-CH₂--CH₂--CH₂-
This compound~120~131~130~139~67~54~60~33
4-(4-Methoxyphenethyl)morpholine~158~114~130~132~67~54~60~33
4-(4-Nitrophenethyl)morpholine~147~124~130~148~67~54~61~33
Table 3: Comparative IR and Mass Spectrometry Data (Predicted)
CompoundKey IR Absorptions (cm⁻¹)[M+H]⁺ (m/z)
This compound2950-2800 (C-H), 1590 (C=C), 1250 (C-N), 1115 (C-O), 1010 (C-Br)270.0/272.0
4-(4-Methoxyphenethyl)morpholine2950-2800 (C-H), 1610 (C=C), 1245 (C-N), 1115 (C-O), 1175 (asym C-O-C)222.2
4-(4-Nitrophenethyl)morpholine2950-2800 (C-H), 1600 (C=C), 1520 (asym NO₂), 1345 (sym NO₂), 1250 (C-N), 1115 (C-O)237.1

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the synthesized compounds.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

  • The sample is placed in the spectrometer.

  • A standard one-pulse ¹H NMR experiment is performed.

  • The spectral width is set to approximately 16 ppm, centered around 6 ppm.

  • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of the signals is performed to determine the relative number of protons.

¹³C NMR Spectroscopy:

  • A proton-decoupled ¹³C NMR experiment is performed.

  • The spectral width is set to approximately 220 ppm, centered around 100 ppm.

  • A sufficient number of scans are acquired.

  • The FID is processed similarly to the ¹H NMR spectrum.

  • Chemical shifts (δ) are reported in ppm relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Procedure:

  • A background spectrum of the clean ATR crystal is recorded.

  • The sample is placed on the crystal, and the anvil is pressed against the sample to ensure good contact.

  • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: A mass spectrometer, for instance, one coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

Procedure:

  • The sample solution is introduced into the ion source of the mass spectrometer.

  • For ESI, the sample is nebulized and ionized by a high voltage.

  • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass-to-charge ratio (m/z) of the ions is measured.

  • The resulting mass spectrum shows the relative abundance of ions at different m/z values. The protonated molecule [M+H]⁺ is typically observed.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Signal Postsynaptic Signaling DA_Receptor->Signal Compound 4-(4-Bromophenethyl) morpholine Derivative Compound->DAT Inhibition

Caption: Postulated mechanism of action: Inhibition of the dopamine transporter (DAT) by a this compound derivative.

References

A Comparative Guide to Bioisosteric Replacements in 4-(4-Bromophenethyl)morpholine Analogs for Sigma Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of bioisosteric replacements for the 4-bromophenyl moiety in 4-(4-bromophenethyl)morpholine analogs, focusing on their binding affinities for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Experimental data is presented to support the structure-activity relationship (SAR) discussion, alongside detailed experimental protocols and pathway visualizations.

The 4-phenethylmorpholine scaffold is a well-established pharmacophore for sigma receptor ligands. The substitution pattern on the phenyl ring plays a critical role in modulating the affinity and selectivity of these compounds for the σ₁ and σ₂ receptor subtypes. This guide specifically examines the bioisosteric replacement of the bromine atom at the para-position of the phenyl ring in this compound, a compound known to interact with these receptors. Understanding the impact of these subtle molecular changes is crucial for optimizing lead compounds in drug discovery programs targeting sigma receptor-mediated pathways, which are implicated in a variety of neurological disorders and cancer.

Comparative Analysis of Sigma Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound and its bioisosteric analogs for the σ₁ and σ₂ receptors. The data presented is a composite from various studies to illustrate the structure-activity relationships. It is important to note that direct, head-to-head comparative studies for this exact series are limited, and thus the data is compiled from research on closely related analogs.

Compound IDPhenyl SubstitutionBioisosteric Replacementσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)
1 4-Bromo- (Parent Compound)Data not available in searched literatureData not available in searched literature-
2 4-ChloroBromo to ChloroData not available in searched literatureData not available in searched literature-
3 4-FluoroBromo to FluoroData not available in searched literatureData not available in searched literature-
4 Unsubstituted (H)Bromo to HydrogenData not available in searched literatureData not available in searched literature-

Note: While the 4-phenethylmorpholine scaffold is known to target sigma receptors, specific Ki values for the 4-bromo, 4-chloro, 4-fluoro, and unsubstituted analogs were not found in the publicly available literature during the search. The table structure is provided as a template for when such data becomes available. The following discussion is based on general principles of bioisosterism and SAR from related compound series.

Discussion of Structure-Activity Relationships (SAR)

Although specific quantitative data for the target compounds is elusive in the current literature, general SAR trends for halogenated ligands at sigma receptors can be inferred from broader studies. The nature of the halogen substituent on the phenyl ring can influence binding affinity through a combination of electronic, steric, and lipophilic effects.

  • Hydrogen (Unsubstituted): This analog serves as the baseline for understanding the contribution of the halogen atoms.

  • Fluoro: The small size and high electronegativity of fluorine can lead to favorable electrostatic interactions with the receptor binding pocket. It can also favorably modulate metabolic stability and pKa.

  • Chloro: Being larger and less electronegative than fluorine, a chloro substituent will have different steric and electronic effects, which can either enhance or diminish binding affinity depending on the specific topology of the receptor's binding site.

  • Bromo: The parent compound's bromine atom is larger still and more lipophilic. Its interactions within the binding pocket would be distinct from that of smaller halogens.

The lack of concrete data for this specific series highlights a gap in the current medicinal chemistry literature and presents an opportunity for further research to elucidate the precise effects of these bioisosteric replacements on sigma receptor affinity and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the binding affinities of compounds for sigma-1 and sigma-2 receptors.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol is a standard method for determining the affinity of a test compound for the σ₁ receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the σ₁ receptor.

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ receptor ligand).

  • Non-specific Binding Control: Haloperidol or another high-affinity sigma ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: Solutions of varying concentrations of the 4-(phenethyl)morpholine analogs.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Thaw the membrane preparations on ice.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Initiate the binding reaction by adding --INVALID-LINK---pentazocine at a concentration near its Kd.

  • Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • To determine non-specific binding, a parallel set of wells is prepared containing the radioligand and a high concentration of haloperidol.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki (inhibitory constant) values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Radioligand Binding Assay for Sigma-2 (σ₂) Receptors

This protocol is similar to the σ₁ assay but uses a different radioligand and includes a masking agent to block binding to any co-expressed σ₁ receptors.

Materials:

  • Membrane Preparation: Rat liver membranes or cell lines expressing the σ₂ receptor.

  • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG) (a non-selective sigma ligand).[1]

  • Masking Agent: (+)-Pentazocine (100-300 nM) to saturate and block the σ₁ receptors.[1]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled sigma ligand like DTG or haloperidol (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: Solutions of varying concentrations of the 4-(phenethyl)morpholine analogs.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Follow the same initial steps as for the σ₁ receptor assay.

  • To all wells (except for those determining total binding without masking), add (+)-pentazocine to mask the σ₁ receptors.

  • Initiate the binding reaction by adding [³H]DTG.

  • Incubate at room temperature for 120 minutes.

  • The subsequent steps of filtration, washing, and counting are the same as for the σ₁ assay.

  • Data analysis to determine IC₅₀ and Ki values is also performed using the same methods.[1][3]

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by ligands can modulate a variety of downstream signaling events.

sigma1_pathway Ligand Sigma-1 Ligand (e.g., 4-Phenethylmorpholine analog) Sigma1R Sigma-1 Receptor (σ₁R) (ER-Mitochondria interface) Ligand->Sigma1R Binds & Activates BiP BiP (Chaperone) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->IonChannels Modulates CellSignaling Modulation of Cell Signaling (e.g., Kinases) Sigma1R->CellSignaling Modulates Ca_ER Ca²⁺ Release (from ER) IP3R->Ca_ER Mitochondria Mitochondria Ca_ER->Mitochondria Uptake NeuronalPlasticity Neuronal Plasticity & Survival IonChannels->NeuronalPlasticity CellSignaling->NeuronalPlasticity

Caption: Sigma-1 receptor signaling cascade.

Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor, now identified as TMEM97, is also involved in a range of cellular processes, particularly in cell proliferation and calcium signaling.

sigma2_pathway Ligand Sigma-2 Ligand (e.g., 4-Phenethylmorpholine analog) Sigma2R Sigma-2 Receptor (σ₂R) (TMEM97) Ligand->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with Ca_Homeostasis Calcium Homeostasis Sigma2R->Ca_Homeostasis Modulates EGFR EGFR Signaling Sigma2R->EGFR Modulates Apoptosis Apoptosis Sigma2R->Apoptosis Can induce CellProlif Cell Proliferation & Viability Ca_Homeostasis->CellProlif EGFR->CellProlif

Caption: Sigma-2 receptor signaling overview.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from tissue or cells) Incubation Incubate: Membranes + Radioligand + Test Compound/Control Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Calculate Specific Binding Determine IC₅₀ Calculate Ki Counting->Analysis

Caption: Radioligand binding assay workflow.

References

Safety Operating Guide

Proper Disposal of 4-(4-Bromophenyl)morpholine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 4-(4-Bromophenyl)morpholine, adherence to strict disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions: Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). As outlined in the safety data for 4-(4-Bromophenyl)morpholine, this includes a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Summary of Safety and Disposal Information

ParameterInformationSource
Chemical Name 4-(4-Bromophenyl)morpholineSigma-Aldrich
CAS Number 30483-75-1
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Required PPE Dust mask (type N95), Eyeshields, Gloves
Waste Classification Halogenated Organic Solid Waste[2]
Disposal Method Incineration at a regulated hazardous waste facility[2]

Step-by-Step Disposal Protocol

1. Waste Segregation: It is critical to segregate halogenated organic waste from all other waste streams.[2][3] Never mix 4-(4-Bromophenyl)morpholine with non-halogenated organic waste, aqueous waste, acids, bases, or other reactive chemicals.[2][3] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.

2. Container Selection: Use a designated, leak-proof, and chemically compatible container for solid halogenated waste. The container must be in good condition and have a secure, tight-fitting lid.[4] It is advisable to use containers provided by your institution's Environmental Health and Safety (EHS) department, which are often specifically designated for this type of waste.

3. Waste Collection: Carefully transfer the solid 4-(4-Bromophenyl)morpholine waste into the designated container. Avoid generating dust during the transfer. If any contaminated materials, such as gloves or weighing paper, are generated, they should also be placed in the same container.

4. Labeling: Proper labeling of hazardous waste is a regulatory requirement.[4][5][6][7][8] As soon as the first item of waste is placed in the container, affix a hazardous waste label. The label must include the following information:

  • The words "Hazardous Waste"[4][8]
  • The full chemical name: "4-(4-Bromophenyl)morpholine"
  • The specific hazard characteristics: "Irritant"
  • The date of accumulation (the date the first waste was added)[4]
  • Your name, laboratory, and contact information[4]

5. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[4]

6. Disposal Request: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), arrange for its disposal through your EHS department.[4] Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 4-(4-Bromophenyl)morpholine A Step 1: Don PPE (Gloves, Goggles, Dust Mask) B Step 2: Segregate Waste (Halogenated Solid Waste Only) A->B C Step 3: Select & Prepare Waste Container B->C D Step 4: Transfer Waste (Avoid Dust Generation) C->D E Step 5: Securely Seal Container D->E F Step 6: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) E->F G Step 7: Store in Designated Satellite Accumulation Area F->G H Step 8: Request Pickup from EHS G->H

Caption: Disposal Workflow for 4-(4-Bromophenyl)morpholine

References

Essential Safety and Logistical Guide for Handling 4-(4-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals working with 4-(4-Bromophenethyl)morpholine. The information is compiled to ensure safe laboratory practices and mitigate potential hazards.

Chemical Identification and Properties

While specific hazard data for this compound is limited, information from structurally similar compounds, such as 4-(4-Bromophenyl)morpholine and other morpholine derivatives, provides a strong basis for safety protocols.

PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.2 g/mol [1]
CAS Number 736991-39-2[1]
Appearance Likely a solid, as the related 4-(4-Bromophenyl)morpholine is a white to off-white crystalline powder.[2]
Storage Store at room temperature.[1] A cool, dry, well-ventilated area is recommended for brominated organic compounds.[3]
Hazard Summary and Precautionary Statements

Based on related compounds like 4-(4-Bromophenyl)morpholine, the following hazards should be assumed[4][5]:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

General precautionary statements for morpholine derivatives include warnings of flammability, toxicity if in contact with skin or inhaled, and the risk of causing severe skin burns and eye damage[6][7][8].

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required equipment based on recommendations for handling morpholine and brominated compounds.

Body PartRequired PPERationale and Specifications
Respiratory NIOSH-approved respiratorUse in case of inadequate ventilation or when handling powders to avoid inhaling dust/vapors.[9][10][11] A full-face respirator with appropriate cartridges is recommended for higher concentrations.[11][12]
Eyes/Face Tightly fitting safety goggles and face shieldProtects against splashes, vapors, and dust.[6][10][12]
Hands Chemical-resistant glovesElbow-length impervious gloves are recommended.[12] Butyl rubber or fluoroelastomer gloves are suitable for prolonged contact with morpholine.[12] Always wash hands thoroughly after handling.[10][13]
Body Chemical-protection suit or lab coatWear appropriate protective clothing to prevent skin contact.[10][12] An easily accessible safety shower is a critical engineering control.[10][11]

Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to control emissions at the source.[6][12]

  • Facilities must be equipped with an eyewash station and a safety shower.[10][11]

  • If the material is flammable, use explosion-proof ventilation and non-sparking tools.[6][10][12]

Safe Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for similar compounds before starting work.

  • Ensure all required PPE is inspected and worn correctly before entering the handling area.

  • Ground and bond containers when transferring material to prevent static discharge.[6][10]

  • Avoid creating dust.[14]

  • Do not eat, drink, or smoke in the laboratory.[12][13]

  • After handling, wash hands and other exposed skin areas thoroughly.[13][15]

Storage Conditions:

  • Store in a tightly sealed, chemically resistant container.[3]

  • Keep in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3][9]

  • Store away from incompatible substances such as strong oxidizing agents, alkalis, and certain metals like aluminum.[3][10]

  • Label all containers clearly with the chemical identity and associated hazards.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personal exposure.[3]

Personal Exposure Response

The following diagram outlines the immediate steps to take in case of accidental exposure.

Personal_Exposure_Workflow cluster_exposure cluster_actions start Personal Exposure Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion move_fresh_air Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->move_fresh_air remove_clothing Immediately remove all contaminated clothing. Rinse skin for 15+ minutes. skin_contact->remove_clothing rinse_eyes Rinse eyes cautiously with water for 15+ minutes. Remove contact lenses if possible. eye_contact->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Workflow for personal exposure incidents.

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen.[14][15] Seek immediate medical attention.[9][16]

  • Skin Contact : Immediately remove all contaminated clothing.[6][15] Flush the skin with plenty of water for at least 15 minutes.[13][15] Chemical burns must be treated promptly by a physician.[16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[15]

  • Ingestion : Do NOT induce vomiting.[9][13] Rinse the mouth with water if the person is conscious.[6][13] Never give anything by mouth to an unconscious person.[13][14] Seek immediate medical attention.[9][16]

Spill Response Plan

Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the area and evacuate if necessary. spill->alert ppe Wear appropriate PPE (respirator, gloves, goggles, protective suit). alert->ppe ventilate Ensure adequate ventilation. Remove ignition sources. ppe->ventilate contain Contain the spill with inert material (sand, earth, vermiculite). ventilate->contain collect Carefully collect absorbed material using non-sparking tools. contain->collect package Place waste into a labeled, sealed container for hazardous waste. collect->package decontaminate Decontaminate the spill area and wash the site after pickup. package->decontaminate

Caption: Step-by-step spill response workflow.

Disposal Plan

Improper disposal of brominated organic compounds can cause significant environmental harm.[3] All waste containing this substance must be treated as hazardous.

Waste Disposal Workflow

Disposal_Workflow start Generate Waste (e.g., excess reagent, contaminated items) segregate Segregate as 'Halogenated Organic Waste'. Do not mix with non-halogenated waste. start->segregate container Use a dedicated, properly sealed, and chemically resistant container. segregate->container labeling Clearly label the container: 'Hazardous Waste - Halogenated Organic' and list contents. container->labeling storage Store the waste container in a secure, well-ventilated area away from incompatible materials. labeling->storage disposal Arrange for disposal by a licensed hazardous waste management provider. storage->disposal

Caption: Waste management and disposal workflow.

Disposal Protocol:

  • Categorize Waste : All materials contaminated with this compound, including the chemical itself, contaminated lab supplies (gloves, filter paper), and solutions, must be categorized as Halogenated Organic Waste.[3]

  • Collect Waste : Use separate, designated containers for solid and liquid halogenated waste.[3][17]

  • Labeling : Ensure waste containers are clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[3]

  • Disposal : The waste must be disposed of through a licensed hazardous waste disposal facility.[18] Incineration at facilities with appropriate emission controls is a common method for bromine-containing waste.[18] Do not discharge into drains or the environment.[14]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.